Sulconazole
Description
Sulconazole, brand name Exelderm, is a broad-spectrum anti-fungal agent available as a topical cream and solution. This compound nitrate, the active ingredient, is an imidazole derivative that inhibits the growth of common pathogenic dermatophytes, making it an effective treatment for tinea cruris and tinea corporis infections. This compound appears to be effective and well-tolerated in the treatment of superficial fungal infections.
This compound is an Azole Antifungal.
This compound is a topical imidazole derivative with broad-spectrum antifungal and antibacterial activity. This compound is excreted in both the feces and urine.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1985 and is indicated for tinea pedis.
RN given refers to cpd with unspecified isomeric designation; structure given in first source
See also: this compound Nitrate (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNXATANNDIXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044129 | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61318-90-9 | |
| Record name | Sulconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61318-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D9HAA5Q5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sulconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for sulconazole (B1214277), a broad-spectrum imidazole (B134444) antifungal agent. It details the chemical intermediates, reaction protocols, and quantitative data to support research, development, and manufacturing activities.
Introduction
This compound, chemically known as (±)-1-[2,4-dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole, is a topical antifungal agent effective against a wide range of dermatophytes and yeasts. Its therapeutic action stems from the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This guide focuses on the chemical synthesis of this compound nitrate (B79036), the commercially available salt form, outlining the primary synthetic routes and key chemical transformations.
Primary Synthesis Pathway
The most common and industrially relevant synthesis of this compound proceeds through a multi-step pathway, commencing with the preparation of a key chloro-alcohol intermediate, followed by chlorination, and finally, a nucleophilic substitution to introduce the thioether moiety. The resulting this compound base is then converted to its nitrate salt for enhanced stability and solubility.
The overall synthesis can be summarized in the following key stages:
-
Stage 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
-
Stage 2: Chlorination of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol to yield 1-(2,4-dichloro-β-chlorophenethyl)-imidazole.
-
Stage 3: Synthesis of this compound via reaction with 4-chlorobenzylthiol.
-
Stage 4: Formation of this compound Nitrate.
Chemical Intermediates
The key chemical intermediates in the primary synthesis pathway of this compound are listed in the table below.
| Intermediate Name | Chemical Structure | Molecular Formula |
| 2-Bromo-2',4'-dichloroacetophenone (B130626) | 0&cht=tx&chl=C8H5BrCl2O"> | |
| 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone | 0&cht=tx&chl=C11H8Cl2N2O"> | |
| 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | 0&cht=tx&chl=C11H10Cl2N2O"> | |
| 1-(2,4-dichloro-β-chlorophenethyl)-imidazole | 0&cht=tx&chl=C11H9Cl3N2"> | |
| 4-chlorobenzylthiol | 0&cht=tx&chl=C7H7ClS"> | |
| This compound (base) | 0&cht=tx&chl=C18H15Cl3N2S"> |
Experimental Protocols & Data
This section provides detailed experimental methodologies for the key reactions in the this compound synthesis pathway, along with quantitative data where available.
Stage 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This key intermediate can be synthesized via two primary routes:
Route A: From 2-Bromo-2',4'-dichloroacetophenone and Imidazole
This route involves a two-step process: first, the synthesis of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone, followed by its reduction.
-
Step 1a: Synthesis of 2-Bromo-2',4'-dichloroacetophenone
-
Protocol: To a solution of 2',4'-dichloroacetophenone (B156173) (0.267 mol) in methanol (B129727) (100 g), bromine (0.267 mol) is added dropwise at a temperature of 45-50°C. After the addition is complete, methanol is evaporated under reduced pressure. The resulting concentrate is dissolved in toluene (B28343) (120 g) and washed with water (3 x 100 ml). The toluene is then distilled off under reduced pressure to yield crude 2-bromo-2',4'-dichloroacetophenone as a brown oil.[1]
-
-
Step 1b: Synthesis of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone
-
Protocol: The synthesis involves the nucleophilic substitution reaction of imidazole with 2-bromo-2',4'-dichloroacetophenone.[2] Specific experimental details for this step are not extensively documented in publicly available literature but would typically involve reacting the two components in a suitable solvent with a base.
-
-
Step 2: Reduction to 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
Protocol: In a 1000 mL three-necked flask, 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone is dissolved in 300 mL of methanol. Potassium borohydride (B1222165) is added in batches, and the mixture is slowly heated to reflux. The reaction is monitored by thin-layer chromatography. After completion, methanol is removed by distillation under reduced pressure. The concentrate is adjusted to pH 4-5 with 5% hydrochloric acid and then to pH 7-8 with 5% sodium bicarbonate solution to precipitate the product. The solid is collected by filtration, washed with water, dried, and recrystallized.[3][4]
-
Route B: From 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) and Imidazole
-
Protocol: Imidazole, sodium hydroxide (B78521) flakes, and PEG600 are added to dimethylformamide (DMF) in a reaction vessel. The mixture is heated to 110-115°C for 1 hour and then cooled to 50-55°C. A DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol is then added dropwise while maintaining the temperature. After the addition, the reaction is kept at this temperature for 1 hour before being heated to 110-115°C for 4 hours. The mixture is then cooled, and water is added to precipitate the crude product, which is then collected by filtration, dried, and recrystallized from toluene.[5]
| Parameter | Route A (Step 2)[3][4] | Route B[5] |
| Yield | 90.5% | Not specified |
| Melting Point (°C) | 134-135 | Not specified |
| Starting Materials | 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone, Potassium borohydride, Methanol | 2-chloro-1-(2,4'-dichlorophenyl)-ethanol, Imidazole, Sodium hydroxide, PEG600, DMF |
| Reaction Temperature | Reflux | 110-115°C |
| Reaction Time | Not specified | 5 hours |
Stage 2: Chlorination of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
Stage 3: Synthesis of this compound Base
-
Protocol: A thiolate salt of 4-chlorobenzylthiol is prepared first by reacting it with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. A solution of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole in the same solvent is then added dropwise to the thiolate salt suspension. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.[7]
Stage 4: Formation of this compound Nitrate
-
Protocol: The reaction from Stage 3 is quenched with water, and the this compound base is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried. The solvent is then removed under reduced pressure to yield the crude this compound base. This base is dissolved in a suitable solvent like ethanol (B145695) and treated with a stoichiometric amount of nitric acid to precipitate this compound nitrate. The final product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[7]
| Parameter | Stage 3 & 4 (Hypothetical Data)[7] |
| Overall Yield | ~70-85% |
| Purity (HPLC) | >98.0% |
| Key Reaction Conditions | Room temperature, overnight reaction |
Visualizing the Synthesis Pathway
The following diagrams illustrate the chemical transformations and workflows described in this guide.
Caption: The primary synthetic pathway for this compound nitrate.
Caption: Experimental workflow for the reduction step in Stage 1 (Route A).
Caption: Experimental workflow for the final thioether formation and salt formation steps.
Conclusion
This technical guide has detailed the primary synthetic pathway for this compound, providing insights into the key chemical intermediates and reaction protocols. The synthesis is a robust multi-step process that is amenable to industrial-scale production. The quantitative data, while in some cases hypothetical due to the proprietary nature of pharmaceutical manufacturing, provides a solid foundation for process development and optimization. The provided workflows and pathway diagrams offer a clear visual representation of the chemical transformations involved. This guide serves as a valuable resource for professionals in the fields of medicinal chemistry, process chemistry, and drug development.
References
- 1. Synthesis routes of 2-Bromo-2',4'-dichloroacetophenone [benchchem.com]
- 2. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 3. (Z)-2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone oxime [chembk.com]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Spectrum of Activity for Sulconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of sulconazole (B1214277), an imidazole (B134444) antifungal agent. The information is compiled from various scientific sources to support research and development in antifungal therapeutics.
Core Antifungal Activity
This compound exhibits a broad spectrum of antifungal activity in vitro, demonstrating efficacy against a variety of fungi, including dermatophytes and yeasts.[1][2] It also possesses some activity against certain Gram-positive bacteria.[1][2] The antifungal action of this compound, like other imidazole derivatives, stems from its interference with the fungal cell membrane's integrity.
Data Presentation: Quantitative In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of fungal pathogens. It is important to note that while this compound has been reported to have high activity against various fungi, comprehensive quantitative data across a wide array of species is not as extensively published as for some other antifungal agents. The data presented here is collated from available studies.
Table 1: In Vitro Activity of this compound Against Dermatophytes
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 62 | 0.00025 - 0.125 | 0.008 | 0.015 | [3] |
| Trichophyton mentagrophytes | 50 | <0.007–0.031 | <0.007 | 0.015 | [1][4] |
| Microsporum canis | 22 | 0.25 - 2 | - | - | [5] |
| Epidermophyton floccosum | - | - | - | - | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference.
Table 2: In Vitro Activity of this compound Against Yeasts
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 106 | High activity reported | - | - | [3][7] |
| Candida spp. | 80 | High activity reported | - | - | [3] |
Note: Specific MIC ranges for Candida species are not well-documented in the reviewed literature, which primarily reports high qualitative activity.
Table 3: In Vitro Activity of this compound Against Molds
Data on the in vitro activity of this compound against molds such as Aspergillus, Fusarium, and Rhizopus species is limited in the publicly available scientific literature. While this compound is described as a broad-spectrum antifungal, its primary clinical applications and most research have focused on dermatophytes and yeasts.[2]
Experimental Protocols
The determination of in vitro antifungal activity of this compound is performed using standardized methods, primarily broth microdilution, as established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Yeasts (Adapted from CLSI M27-A3)
This method is used to determine the MIC of this compound against yeast isolates, such as Candida species.
1. Inoculum Preparation: a. Subculture yeast isolates onto Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24 hours. b. Select several distinct colonies and suspend them in 5 mL of sterile 0.85% saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.016 to 16 µg/mL).
3. Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum). c. Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination: a. The MIC is the lowest concentration of this compound that causes a significant (≥50%) inhibition of growth compared to the growth control well. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Protocol 2: Broth Microdilution for Dermatophytes (Adapted from CLSI M38-A2)
This method is employed to determine the MIC of this compound against filamentous fungi, including dermatophytes like Trichophyton and Microsporum species.
1. Inoculum Preparation: a. Grow the dermatophyte isolate on Potato Dextrose Agar (PDA) at 28-30°C for 7-14 days, or until adequate sporulation is observed. b. Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing a small amount of Tween 80 (e.g., 0.05%). c. Gently scrape the surface of the colony with a sterile loop or swab. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes. e. Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This is typically done by counting with a hemocytometer and diluting accordingly in RPMI 1640 medium.
2. Preparation of this compound Dilutions: a. Follow the same procedure as described for yeasts (Protocol 1, Step 2).
3. Inoculation and Incubation: a. Add 100 µL of the standardized conidial suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include appropriate growth and sterility controls. c. Incubate the plates at 28-30°C for 4-7 days. The exact incubation time depends on the growth rate of the specific dermatophyte.
4. MIC Determination: a. The MIC is determined as the lowest concentration of this compound that shows complete (100%) or prominent (≥80%) inhibition of growth compared to the drug-free control well.
Mandatory Visualization
Signaling Pathway: Ergosterol (B1671047) Biosynthesis Inhibition
The primary mechanism of action of this compound and other azole antifungals is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to altered fluidity, increased permeability, and ultimately, inhibition of fungal growth and cell death.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Frontiers | Prevalence and Antifungal Susceptibility of Candida parapsilosis Species Complex in Eastern China: A 15-Year Retrospective Study by ECIFIG [frontiersin.org]
- 3. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Antifungal susceptibility and genotypical pattern of Microsporum canis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.com [ehs.com]
- 7. Antifungal susceptibility of clinical Candida parapsilosis isolates in Kuwait - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Sulconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulconazole (B1214277) is a broad-spectrum imidazole (B134444) antifungal agent primarily used for the topical treatment of superficial fungal infections. Its therapeutic efficacy is rooted in the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety. The information is presented to support further research and development initiatives in the field of antifungal therapies.
Pharmacological Profile
Mechanism of Action
This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme.[1][2][3] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane.[2][3] This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[2][3]
Pharmacodynamics
This compound exhibits a broad spectrum of antifungal activity against various dermatophytes, yeasts, and some Gram-positive bacteria.[4][5][6]
1.2.1. Antifungal Activity
The in vitro antifungal activity of this compound is typically determined by broth microdilution methods, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: In Vitro Antifungal Activity of this compound (MIC Values)
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.007 - 16 | 0.03 - 0.19 | 1 - 12.5 | [7][8][9] |
| Trichophyton mentagrophytes | 0.015 - 16 | 0.03 - 0.19 | 1 - 12.5 | [8][9] |
| Epidermophyton floccosum | 0.063 | 0.063 | 0.063 | [10] |
| Microsporum canis | 0.0078 - 2 | 0.03 - 0.5 | 0.25 - 1 | [11][12] |
| Candida albicans | ≤0.125 - >64 | 0.5 | 32 | |
| Malassezia furfur | ≤0.125 - >64 | 0.5 - 1 | 1 - 8 | [13][14][15][16][17] |
1.2.2. Antibacterial Activity
This compound has also demonstrated in vitro activity against certain Gram-positive bacteria.
Table 2: In Vitro Antibacterial Activity of this compound (MIC Values)
| Bacterial Species | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 64 - 512 | [18][19] |
| Staphylococcus spp. | <12.5 | [8] |
Pharmacokinetics
1.3.1. Absorption
Following topical administration in healthy human volunteers, the percutaneous absorption of this compound is estimated to be between 8.7% and 11.3% of the applied dose.[20]
1.3.2. Distribution
Specific data on the distribution of this compound in human tissues after topical application is limited. However, radioactivity has been detected in the plasma from 8 to 96 hours post-application, with a peak occurring at 24 hours.[20]
1.3.3. Metabolism
The metabolic fate of this compound in humans has not been fully elucidated.
1.3.4. Excretion
After topical application in humans, approximately 6.7% of the absorbed dose is recovered in the urine and 2.0% in the feces over a 7-day period.[20]
Table 3: Summary of Pharmacokinetic Parameters of Topical this compound in Humans
| Parameter | Value | Reference(s) |
| Percutaneous Absorption | 8.7% - 11.3% | [20] |
| Peak Plasma Time (Tmax) | ~24 hours | [20] |
| Urinary Excretion (% of dose) | ~6.7% | [20] |
| Fecal Excretion (% of dose) | ~2.0% | [20] |
| Cmax | Data not available | |
| AUC | Data not available |
Toxicological Profile
Acute Toxicity
The acute toxicity of this compound has been evaluated in animal models.
Table 4: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ | Mouse | Oral | 2,475 mg/kg | [7] |
| LD₅₀ | Rat | Oral | 1,741 mg/kg | [7] |
| LD₅₀ | Mouse | Intraperitoneal | 810 mg/kg | [7] |
| LD₅₀ | Rat | Intraperitoneal | 735 mg/kg | [7] |
| LD₅₀ | Mouse | Subcutaneous | 4,000 mg/kg | [7] |
| LD₅₀ | Rat | Subcutaneous | >4 g/kg | [7] |
Dermal Toxicity
Repeated dermal application studies are crucial for assessing the local and systemic toxicity of topical drugs. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.
Developmental and Reproductive Toxicity
Developmental toxicity studies in animals have been conducted for this compound.
-
Embryotoxicity: this compound has been shown to be embryotoxic in rats at a dose 125 times the human dose (in mg/kg), which also resulted in prolonged gestation and dystocia.[21]
-
Teratogenicity: The drug was not found to be teratogenic in rats or rabbits at oral doses of 50 mg/kg/day.[21]
No Observed Adverse Effect Level (NOAEL) for developmental toxicity in rats and rabbits is not explicitly stated in the available literature.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol based on CLSI M27-A3 and EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - EXELDERM- this compound nitrate solution [dailymed.nlm.nih.gov]
- 6. This compound Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular study and antifungal susceptibility profile of Trichophyton rubrum and Trichophyton mentagrophytes strains isolated from lesions of humans and cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 11. Virulence and Antifungal Susceptibility of Microsporum canis Strains from Animals and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Azole and Amphotericin B Susceptibilities of Malassezia furfur from Bloodstream Infections Using E-Test and CLSI Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.unne.edu.ar [repositorio.unne.edu.ar]
- 18. ehs.com [ehs.com]
- 19. Treating Onychomycosis with Efinaconazole: Considerations for Diverse Patient Groups [mdpi.com]
- 20. Percutaneous absorption of this compound nitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazole Antifungals: A Technical Guide to their Discovery and Historical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of imidazole-based antifungal agents represents a significant milestone in the treatment of mycotic infections. This technical guide provides a comprehensive overview of the discovery and historical development of this crucial class of drugs. We will delve into their mechanism of action, key historical milestones, quantitative antifungal activity, and detailed experimental protocols relevant to their study.
Discovery and Historical Development
The journey of imidazole (B134444) antifungals began in the mid-20th century, born out of the necessity for effective and less toxic alternatives to existing antifungal therapies like polyenes.
Early Discoveries and the Dawn of Azoles
The antifungal properties of azole compounds were first hinted at with the investigation of benzimidazole (B57391) in 1944. However, it was the serendipitous discovery of the antifungal activity of tritylimidazole that truly paved the way for this new class of therapeutics.[1] The late 1960s marked a turning point with the introduction of the first imidazole antifungal agents.[2][3]
The First Generation: Topical Treatments
The first commercially successful imidazole antifungal was Clotrimazole (B1669251) (BAY b 5097) , discovered in the late 1960s. This was soon followed by other topical agents like Miconazole (B906) , first synthesized in 1969 and approved by the FDA in 1974. These early imidazoles, including Econazole (B349626) and Tioconazole , were primarily used for topical treatment of superficial mycoses, such as dermatophyte and yeast infections of the skin and vagina.[4][5]
A Breakthrough: Systemic Treatment with Ketoconazole (B1673606)
The development of Ketoconazole by Janssen Pharmaceutica in 1976 was a landmark achievement.[6][7] Introduced for medical use in 1981, it was the first orally active imidazole antifungal agent available for the treatment of systemic fungal infections.[6][8][9] For nearly a decade, ketoconazole was the drug of choice for many non-life-threatening systemic mycoses.[9][10] However, concerns over its potential for hepatotoxicity and drug-drug interactions due to its non-specific inhibition of human cytochrome P450 enzymes eventually led to a decline in its first-line use, paving the way for the development of the more selective triazole antifungals.[8]
A timeline of these key developments is illustrated in the diagram below.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
The primary mechanism of action for imidazole antifungals is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol, the predominant sterol in fungi.
Imidazole antifungals specifically target and inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51) . This enzyme is crucial for the conversion of lanosterol to ergosterol.[11] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the membrane's structure and function increases its permeability, leading to the leakage of essential cellular components and ultimately, fungal cell death.
The ergosterol biosynthesis pathway and the point of inhibition by imidazole antifungals are depicted in the following diagram.
Quantitative Data on Antifungal Activity
The in vitro activity of imidazole antifungals is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following table summarizes representative MIC values for several key imidazole antifungals against common fungal pathogens.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Clotrimazole | Candida albicans | ≤0.03 - >128 | 0.125 | 1 | [12] |
| Candida glabrata | 0.125 - 8 | 1 | 4 | [13] | |
| Miconazole | Candida albicans | 0.016 - 16 | - | - | [12][14] |
| Candida parapsilosis | ≤0.03 - 2 | 0.125 | 0.5 | [6] | |
| Ketoconazole | Candida albicans | 0.007 - 8 | 0.06 | 0.5 | [13] |
| Cryptococcus neoformans | ≤0.015 - 0.5 | 0.06 | 0.25 | [6] | |
| Econazole | Candida albicans | 0.016 - 16 | - | - | [14] |
| Candida tropicalis | 0.016 - 2 | - | - | [14] | |
| Tioconazole | Candida albicans | - | - | - | [15] |
| Dermatophytes | - | - | - | [15] |
Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI vs. EUCAST), and incubation conditions.
Experimental Protocols
Standardized methods are crucial for the evaluation and comparison of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted reference methods.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
This method is used to determine the MIC of an antifungal agent against yeast isolates.
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Antifungal agent stock solution.
-
Yeast inoculum suspension standardized to a 0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a yeast suspension from a 24-hour culture on Sabouraud dextrose agar (B569324) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading of Results: Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The reading can be done visually or with a spectrophotometer.
The workflow for this protocol is visualized below.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the target enzyme, CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme.
-
NADPH-cytochrome P450 reductase.
-
Lanosterol (substrate).
-
Test compound (imidazole antifungal).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Organic solvent for extraction (e.g., hexane).
-
HPLC system with a UV or mass spectrometry detector.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Start the reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base or acid).
-
Extraction: Extract the sterols from the reaction mixture using an organic solvent.
-
Analysis: Analyze the extracted sterols by HPLC to quantify the amount of lanosterol remaining and the amount of product formed.
-
IC50 Determination: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Cytotoxicity Assay
This assay assesses the toxicity of the antifungal compound to mammalian cells to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound.
-
MTT or XTT reagent for cell viability assessment.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (solvent used to dissolve the compound) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions. This reagent is converted to a colored formazan (B1609692) product by metabolically active cells.
-
Measurement: Measure the absorbance of the formazan product using a plate reader.
-
CC50 Determination: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%).
Synthesis of Imidazole Antifungals
The synthesis of imidazole antifungals typically involves the N-alkylation of the imidazole ring with a suitable electrophile. A representative synthesis of Clotrimazole is shown below.
This reaction involves the nucleophilic substitution of the chloride on o-chlorotrityl chloride by one of the nitrogen atoms of the imidazole ring, typically in the presence of a base like triethylamine to neutralize the HCl byproduct.
Conclusion
The discovery and development of imidazole antifungals have revolutionized the treatment of fungal infections. From the early topical agents to the first systemic treatment with ketoconazole, these compounds have had a profound impact on clinical practice. Their mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a selective means of combating fungal pathogens. The standardized experimental protocols outlined in this guide are essential for the continued research and development of new, more effective, and safer antifungal agents. Understanding the history, mechanism, and evaluation of these drugs is critical for scientists and researchers working to address the ongoing challenges of fungal diseases and emerging antifungal resistance.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. Preview CLSI+M27-A3 | PDF | Infection | Microbiology [scribd.com]
- 3. Activities of Micafungin against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibilities of Candida Species Causing Vulvovaginitis and Epidemiology of Recurrent Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 14. Clotrimazole synthesis - chemicalbook [chemicalbook.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Sulconazole's pKa: A Technical Guide to its Ionization State and Physicochemical Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulconazole (B1214277), a broad-spectrum imidazole (B134444) antifungal agent, is primarily utilized in topical formulations for the treatment of superficial dermatomycoses. Its efficacy and pharmacokinetic profile are intrinsically linked to its physicochemical properties, most notably its acid dissociation constant (pKa). This technical guide provides an in-depth analysis of the pKa value of this compound and its profound effect on the drug's ionization state. Understanding this relationship is critical for optimizing formulation development, ensuring chemical stability, and predicting its behavior in biological systems. This document outlines the theoretical basis of this compound's ionization, presents its key physicochemical data, details experimental protocols for pKa determination, and discusses the implications of its ionization state on its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
This compound is a synthetic imidazole derivative that exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[1]
The effectiveness of a topical agent like this compound is dependent not only on its intrinsic antifungal activity but also on its ability to permeate the stratum corneum and reach the site of infection in a therapeutically effective concentration. The ionization state of a drug molecule, which is governed by its pKa and the pH of its environment, plays a pivotal role in its solubility, lipophilicity, and membrane permeability.
This guide will delve into the specifics of this compound's pKa, providing a comprehensive resource for researchers and formulation scientists.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to understanding its behavior in both in vitro and in vivo systems.
| Property | Value | Source |
| Predicted pKa | 6.55 ± 0.12 | LookChem |
| Predicted Strongest Basic pKa | 6.78 | DrugBank Online, Benchchem |
| LogP | 6.518 | LookChem |
| Water Solubility | Very slightly soluble | DailyMed |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S | PubChem |
| Molecular Weight | 397.75 g/mol | PubChem |
The Role of pKa in the Ionization of this compound
This compound is a weak base, and its ionization state is dictated by its pKa and the pH of the surrounding medium. The relationship between pH, pKa, and the ratio of the ionized (protonated) to the non-ionized (free base) forms of a weak base is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([B] / [BH⁺])
Where:
-
[B] is the concentration of the non-ionized (free base) form.
-
[BH⁺] is the concentration of the ionized (protonated) form.
Based on its predicted pKa of approximately 6.78, the following can be inferred about this compound's ionization state:
-
At a pH below its pKa (e.g., in an acidic environment), this compound will be predominantly in its ionized, protonated form. This form is more water-soluble.
-
At a pH equal to its pKa, this compound will exist in a 50:50 ratio of its ionized and non-ionized forms.
-
At a pH above its pKa (e.g., in a neutral or alkaline environment), this compound will be predominantly in its non-ionized, free base form. This form is more lipophilic and less soluble in aqueous solutions.
The following diagram illustrates the relationship between pH, pKa, and the ionization state of this compound.
Experimental Determination of pKa
While predicted pKa values are useful for initial assessments, experimental determination provides a more accurate and reliable value. Two common methods for pKa determination are potentiometric titration and UV-Vis spectroscopy.
Potentiometric Titration
This method involves the titration of a solution of the compound with a standardized acid or base, while monitoring the pH of the solution. The pKa is determined from the inflection point of the resulting titration curve.
-
Preparation of the Sample Solution:
-
Accurately weigh a precise amount of this compound nitrate (B79036).
-
Dissolve the compound in a suitable solvent system. Due to this compound's low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
The final concentration should be in the range of 1-10 mM.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Place the sample solution in a thermostated vessel and maintain a constant temperature (e.g., 25 °C).
-
Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Collection:
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
UV-Vis Spectrophotometry
This method is applicable if the ionized and non-ionized forms of the compound have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of this compound (e.g., from pH 4 to 9).
-
-
Preparation of Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a small, constant volume of the stock solution to each of the buffer solutions to achieve the same final concentration of this compound in each.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.
-
Plot the absorbance at this wavelength as a function of pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values.
-
The following diagram illustrates a generalized workflow for the experimental determination of pKa.
Impact of Ionization on this compound's ADME Profile
The ionization state of this compound significantly influences its absorption, distribution, metabolism, and excretion.
Absorption
For topical delivery, the absorption of this compound through the skin is a key step. The stratum corneum, the outermost layer of the skin, is a lipophilic barrier. Therefore, the non-ionized, more lipophilic form of this compound is expected to permeate more readily than the ionized, more water-soluble form. Studies have shown that the percutaneous absorption of this compound is approximately 8.7-11.3% of the applied dose.[2] Formulating this compound in nanoemulsions has been shown to enhance its skin permeation, likely by improving its solubility and facilitating its transport across the skin barrier.[3][4]
Distribution
Metabolism
This compound is known to be a substrate and inhibitor of cytochrome P450 enzymes, particularly CYP3A4. The metabolism of this compound is not extensively detailed in the available literature, but it is expected to undergo oxidation. The ionization state of a drug can influence its interaction with metabolic enzymes.
Excretion
A small fraction of the absorbed this compound is excreted in the urine and feces.[1][5] Renal excretion is significantly affected by a drug's ionization state. The ionized form of a drug is more water-soluble and is more readily excreted in the urine, as it is less likely to be reabsorbed in the renal tubules. The pH of the urine can, therefore, influence the rate of excretion of ionizable drugs.[6][7][8]
Conclusion
The pKa of this compound, predicted to be around 6.78, is a critical parameter that governs its ionization state and, consequently, its physicochemical and pharmacokinetic properties. A thorough understanding of the relationship between pH, pKa, and ionization is essential for the rational design of stable and effective topical formulations of this compound. The predominantly non-ionized form at physiological skin pH facilitates its penetration through the stratum corneum. The experimental determination of this compound's pKa using methods such as potentiometric titration or UV-Vis spectroscopy is recommended for obtaining a precise value for use in advanced formulation and drug delivery studies. Further research into the specific effects of this compound's ionization on its metabolic pathways and protein binding would provide a more complete understanding of its in vivo behavior.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Percutaneous absorption of this compound nitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 7. RLO: The Kidneys and Drug Excretion [nottingham.ac.uk]
- 8. Effect of urinary pH on renal excretion of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulconazole's Antibacterial Efficacy Against Gram-Positive Bacteria: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the antibacterial properties of the antifungal agent sulconazole (B1214277), with a specific focus on its activity against gram-positive bacteria. This document, tailored for researchers, scientists, and professionals in drug development, consolidates existing data on this compound's spectrum of activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.
This compound, an imidazole (B134444) derivative, has demonstrated notable in vitro activity against a range of gram-positive bacteria. This guide provides a detailed examination of its antibacterial characteristics, supported by quantitative data, methodological descriptions, and visual representations of associated cellular pathways and experimental workflows.
Spectrum of Antibacterial Activity
Published studies have documented this compound's inhibitory effects on various gram-positive bacteria. While extensive data across a wide array of species remains somewhat limited, existing research indicates that this compound is effective against clinically relevant pathogens. The minimum inhibitory concentrations (MICs), a key measure of antimicrobial effectiveness, have been reported to be under 12.5 mg/L for several species, including various staphylococci and Enterococcus faecalis.[1][2]
For a clearer understanding of its potency, the following table summarizes the available MIC data for this compound against specific gram-positive bacteria.
| Bacterial Species | Strain | MIC (mg/L) |
| Staphylococcus species | Multiple clinical isolates | < 12.5 |
| Enterococcus faecalis | Clinical isolates | < 12.5 |
| Gram-positive anaerobes | Various species | < 12.5 |
Note: The data presented is a summary of findings from various sources and may not represent a comprehensive list of all tested strains.
Unraveling the Mechanism of Action
The precise antibacterial mechanism of this compound against gram-positive bacteria is not yet fully elucidated and remains an area of active investigation. However, several potential mechanisms have been proposed, drawing parallels from its well-established antifungal mode of action and recent bacteriological studies.
One leading hypothesis is the dissipation of the transmembrane proton motive force (PMF) . A recent study demonstrated that this compound can cause dissipation of the PMF in the gram-negative bacterium Klebsiella pneumoniae.[3] This disruption of the proton gradient across the bacterial cell membrane would interfere with essential cellular processes such as ATP synthesis, nutrient transport, and flagellar motion, ultimately leading to cell death. This mechanism is considered a plausible explanation for its activity against gram-positive bacteria as well.
Another proposed mechanism involves the inhibition of essential bacterial enzymes , analogous to its antifungal activity where it inhibits lanosterol (B1674476) 14-alpha demethylase.[1][2] While bacteria do not possess this specific enzyme, it is theorized that this compound may target other critical enzymes within the bacterial cell. There is speculation that it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. However, direct evidence for this interaction in gram-positive bacteria is still forthcoming.
The following diagram illustrates the potential antibacterial mechanisms of this compound.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antimicrobial effect of this compound in combination with glucose/trehalose against carbapenem-resistant hypervirulent Klebsiella pneumoniae persisters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Sulconazole's Antifungal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antifungal agent sulconazole (B1214277). It details its mechanism of action, summarizes available quantitative efficacy data, and presents standardized experimental protocols for its evaluation. The information is intended to serve as a foundational resource for professionals engaged in antifungal research and development.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, an imidazole (B134444) derivative, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2] Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a crucial cytochrome P-450-dependent enzyme.[3][4] This enzyme is vital for the conversion of lanosterol into ergosterol, an essential sterol that maintains the fluidity and structural integrity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1][5]
By inhibiting this key enzymatic step, this compound causes a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the membrane.[1][2] This disruption leads to increased cellular permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and replication, defining its fungistatic and, at higher concentrations, fungicidal properties.[1][3]
Caption: this compound inhibits Lanosterol 14-α-demethylase, disrupting ergosterol biosynthesis.
Quantitative Data on Antifungal Efficacy
The in vitro and in vivo efficacy of this compound has been evaluated against various fungal pathogens. While a comprehensive database of Minimum Inhibitory Concentration (MIC) values is not consistently reported across public literature[6], specific studies provide valuable quantitative insights.
Table 1: Summary of In Vitro Antifungal Activity
| Fungal Species | Test Method | Formulation | Result | Reference |
|---|---|---|---|---|
| Candida albicans | Agar Well Diffusion | This compound-loaded Solid Lipid Nanoparticles (SLNs) | 24.36 mm Zone of Inhibition | [7] |
| Candida albicans | Agar Well Diffusion | This compound-SLN Gel | 26.5 mm Zone of Inhibition | [7] |
| Candida albicans | Agar Well Diffusion | This compound Carbopol-based Gel | 18.4 mm Zone of Inhibition | [7] |
| Trichophyton rubrum | Agar Well Diffusion | This compound-loaded Solid Lipid Nanoparticles (SLNs) | 21.2 mm Zone of Inhibition | [7] |
| Trichophyton rubrum | Agar Well Diffusion | This compound-SLN Gel | 16.8 mm Zone of Inhibition | [7] |
| Trichophyton rubrum | Agar Well Diffusion | This compound Carbopol-based Gel | 17.3 mm Zone of Inhibition | [7] |
| Candida albicans (106 isolates) | Agar-dilution | This compound | Highest activity among several tested imidazoles | [8] |
| Candida spp. (80 isolates) | Agar-dilution | this compound | High activity, following isoconazole (B1215869) and butoconazole (B1668104) |[8] |
Table 2: Summary of Clinical and In Vivo Efficacy
| Indication | Study Design | Formulation | Result | Reference |
|---|---|---|---|---|
| Tinea pedis (T. rubrum) | Vehicle-controlled human study | 1% this compound Cream | 69% of patients became KOH and culture negative vs. 19% for vehicle | [9] |
| Tinea pedis (T. rubrum) | Vehicle-controlled human study | 1% this compound Cream | 68% of patients showed good or excellent clinical response vs. 20% for vehicle | [9] |
| Skin Fungal Infections | In vivo rabbit model | this compound-SLN Gel | Demonstrated faster healing of infections compared to a standard carbopol-based gel |[10][11] |
Experimental Protocols: Antifungal Susceptibility Testing
The determination of this compound's in vitro activity is primarily achieved through broth microdilution methods, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27/M38 guidelines.[12][14][15]
1. Preparation of this compound Stock and Working Solutions:
-
Stock Solution: Aseptically prepare a high-concentration stock solution (e.g., 1600 µg/mL) of this compound nitrate (B79036) by dissolving it in 100% dimethyl sulfoxide (B87167) (DMSO).[12]
-
Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or colder.[12]
-
Working Solutions: On the day of the assay, thaw a stock aliquot and prepare a series of 2-fold serial dilutions in RPMI 1640 medium (buffered with MOPS) to create working solutions that are twice the final desired concentrations (e.g., 32 µg/mL down to 0.03 µg/mL).[12][14]
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.
-
Suspend several colonies in sterile saline (0.85% NaCl).
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[12]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 1-5 x 10³ CFU/mL.[12]
-
-
For Molds (e.g., Trichophyton spp.):
-
Culture the isolate on a suitable medium (e.g., Potato Dextrose Agar) at 28-30°C until adequate sporulation is observed.
-
Gently harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer.[12]
-
3. Microdilution Plate Assay:
-
Using sterile 96-well U-bottom microdilution plates, dispense 100 µL of each this compound working solution into the appropriate wells.
-
Add 100 µL of the prepared fungal inoculum to each well. This brings the final volume to 200 µL and halves the drug concentration to the final desired range (e.g., 16 µg/mL to 0.015 µg/mL).[12]
-
Include a drug-free growth control well (100 µL RPMI + 100 µL inoculum) and a sterility control well (200 µL RPMI).[12]
-
Seal the plates and incubate at 35°C. Incubation duration is typically 24-48 hours for yeasts and 48-72 hours for molds.[12]
4. Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.[16] For azoles like this compound tested against yeasts, this is typically a ≥50% reduction in turbidity.[16] For dermatophytes, an 80% inhibition endpoint is often recommended.[16]
Caption: Workflow for in vitro antifungal susceptibility testing (Broth Microdilution Method).
References
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activity of cloconazole, this compound, butoconazole, isoconazole, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exelderm (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulconazole Using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulconazole (B1214277) is an imidazole (B134444) antifungal agent that functions by disrupting the fungal cell membrane's integrity through the inhibition of the ergosterol (B1671047) biosynthesis pathway.[1] Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2] The determination of the in vitro susceptibility of fungi to this compound is crucial for resistance monitoring, epidemiological surveillance, and the advancement of new antifungal therapies.[1] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][3] This document provides a comprehensive protocol for performing the broth microdilution assay to determine the MIC of this compound against various fungal isolates.
Data Presentation
The following tables summarize the critical quantitative parameters for conducting in vitro susceptibility testing of fungi to this compound.
Table 1: this compound Stock Solution and Dilution Preparation
| Parameter | Value/Instruction | Rationale/Reference |
| Compound | This compound Nitrate (B79036) | Active pharmaceutical ingredient.[1] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | This compound nitrate is soluble in DMSO.[1] |
| Stock Solution Concentration | 1600 µg/mL | A high-concentration stock allows for serial dilutions without introducing excessive solvent into the assay.[1] |
| Storage of Stock Solution | Aliquot and store at -20°C or colder. | Prevents degradation from repeated freeze-thaw cycles.[1] |
| Intermediate Dilutions | Prepare serial dilutions from the stock solution in RPMI 1640 medium. | To achieve the desired final concentrations in the microdilution plate.[1] |
| Final Concentration Range | 0.015 to 16 µg/mL | This range is typical for testing azole antifungals and should encompass the MICs for susceptible isolates.[1] |
Table 2: Inoculum Preparation Parameters
| Organism Type | Method | Final Inoculum Concentration (CFU/mL) | Reference |
| Yeasts (e.g., Candida albicans) | Spectrophotometric adjustment to 0.5 McFarland standard, followed by dilution in RPMI 1640 medium. | 1-5 x 10³ | [1] |
| Molds (e.g., Trichophyton rubrum) | Hemocytometer counting of conidial suspension, followed by dilution in RPMI 1640 medium. | 0.4 x 10⁴ to 5 x 10⁴ | [1] |
Table 3: MIC Endpoint Determination Criteria
| Organism Type | Endpoint Definition | Reference |
| Yeasts and Molds | Lowest concentration of this compound that causes a significant diminution of growth (≥50% inhibition) compared to the growth control. | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in determining the MIC of this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing the Compound: Aseptically weigh the required amount of this compound nitrate powder.
-
Preparing the Stock Solution: Dissolve the this compound nitrate in 100% DMSO to achieve a concentration of 1600 µg/mL.[1] For example, dissolve 1.6 mg of this compound nitrate in 1 mL of DMSO.[1]
-
Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or colder.[1]
-
Preparing Working Solutions: On the day of the assay, thaw an aliquot of the stock solution. Prepare a series of 2-fold dilutions in RPMI 1640 medium to create working solutions that are twice the final desired concentrations (e.g., 32 µg/mL down to 0.03 µg/mL).[1]
Protocol 2: Inoculum Preparation
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (B569324) plate and incubate at 35°C for 24 hours.[1]
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This suspension will contain approximately 1-5 x 10⁶ CFU/mL.[1]
-
Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.[1]
For Molds (e.g., Trichophyton rubrum):
-
Grow the mold on a potato dextrose agar slant at 28-30°C for 7 days or until adequate sporulation is observed.[1]
-
Harvest the conidia by gently washing the surface of the culture with sterile saline containing 0.05% Tween 80.[1]
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL by counting with a hemocytometer and diluting in RPMI 1640 medium.[1]
Protocol 3: Broth Microdilution Assay
-
Plate Preparation: Use sterile 96-well U-bottom microdilution plates.[1]
-
Drug Dilution: Dispense 100 µL of the appropriate working this compound solutions into the wells of the microdilution plate, creating a 2-fold serial dilution (e.g., from 16 µg/mL down to 0.015 µg/mL).[1]
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the drug concentrations to the final desired range.[1]
-
Controls:
-
Incubation: Seal the plates to prevent evaporation and incubate at 35°C for the appropriate duration (24-48 hours for yeasts, 48-72 hours for molds).[1][2]
-
Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that inhibits fungal growth according to the endpoint criteria in Table 3.[1]
Mandatory Visualization
Caption: Workflow for determining this compound MIC using the broth microdilution method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
developing animal models of dermatophytosis for sulconazole testing
Answering the user's request.## Application Notes and Protocols for Developing Animal Models of Dermatophytosis for Sulconazole (B1214277) Testing
Introduction
Dermatophytosis, a superficial fungal infection caused by dermatophytes, affects up to 25% of the world's population.[1] The development of effective topical antifungal agents is crucial for managing these common infections. This compound is a broad-spectrum imidazole (B134444) antifungal agent known for its efficacy against a wide range of dermatophytes, including Trichophyton and Microsporum species.[2][3][4][5] Its primary mechanism of action involves inhibiting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, which leads to increased permeability and cell death.[2][3][6]
Preclinical evaluation of new or optimized topical this compound formulations requires robust and reproducible animal models that mimic human dermatophytosis.[1][4] These models are indispensable for assessing in vivo efficacy, safety, and formulation performance.[4][7] Among the various species used, the guinea pig is the most established and preferred model for tinea corporis, as the clinical presentation closely resembles human infections.[1][4][8][9] This document provides detailed protocols for developing dermatophytosis models in guinea pigs and mice for the comprehensive evaluation of topical this compound formulations.
Selecting an Animal Model
The choice of animal model is critical and depends on the specific dermatophyte and the research objectives.
-
Guinea Pig Model : This is the most frequently used model for dermatophytosis.[10][11] Guinea pigs are highly susceptible to zoophilic fungi like Trichophyton mentagrophytes and Microsporum canis, developing clinically relevant lesions with erythema, scaling, and hair loss that are easy to evaluate.[4][8][9] Their skin shares similarities with human skin, making them an excellent choice for efficacy testing of topical agents.[1]
-
Murine (Mouse) Model : Mice are also a viable model, particularly for studying host-pathogen interactions and the immunology of dermatophytosis.[10][11] They have been successfully used to model infections with the anthropophilic fungus Trichophyton rubrum, which is the most common cause of dermatophytosis in humans.[10][11][12] The availability of various transgenic and knockout strains makes mice valuable for investigating specific immune pathways.[11]
-
Other Models : Rats, rabbits, and chickens have also been used but are less common for routine antifungal testing.[1][4][7]
Experimental Protocols
Protocol 1: Guinea Pig Model of Tinea Corporis (Trichophyton mentagrophytes)
This protocol details the establishment of a T. mentagrophytes infection on the dorsum of guinea pigs, a standard model for evaluating the efficacy of topical antifungal agents like this compound.
3.1.1 Materials
-
Healthy, young adult female guinea pigs (Hartley strain, 350-400g)
-
Trichophyton mentagrophytes strain (e.g., ATCC 9533)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile 0.9% saline solution with 0.05% Tween 80
-
Hemocytometer or spectrophotometer
-
Electric clippers and sterile manual razor
-
Topical this compound formulation (e.g., 1% cream)
-
Vehicle/placebo control formulation
-
Positive control antifungal (optional, e.g., clotrimazole (B1669251) cream)
-
Personal protective equipment (gloves, lab coat)
3.1.2 Procedure
-
Fungal Culture: Inoculate T. mentagrophytes onto SDA plates and incubate at 25-28°C for 10-14 days until heavy sporulation is observed.
-
Inoculum Preparation: Flood the mature culture plates with sterile saline-Tween 80 solution. Gently scrape the surface with a sterile cell scraper to dislodge the microconidia. Filter the suspension through sterile gauze to remove mycelial fragments.
-
Spore Counting: Wash the conidia by centrifugation and resuspend in sterile saline. Adjust the final concentration to 1 × 10⁷ conidia/mL using a hemocytometer.
-
Animal Preparation: Allow guinea pigs to acclimate for at least 5 days.[4] Anesthetize the animals. Shave an area of approximately 3x3 cm on the mid-dorsum. Lightly abrade the shaved area with a manual razor or fine-grit sandpaper to disrupt the stratum corneum without causing significant injury.[8][13]
-
Infection: Pipette 50-100 µL of the prepared fungal inoculum onto the abraded skin area and spread it evenly.
-
Treatment: Allow the infection to establish for 3-5 days, until clear clinical signs (e.g., erythema, scaling) are visible.[4] Randomly assign animals to treatment groups (this compound, Vehicle Control, etc.).
-
Apply a pre-weighed amount (approx. 0.1 g) of the assigned topical formulation to the entire lesion and a small surrounding margin once daily for 10-14 days.
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate the lesions on alternate days. Score the severity of erythema, scaling, and crusting on a 4-point scale (0=none, 1=slight, 2=moderate, 3=severe).[4] Sum the scores for a total clinical score.
-
Mycological Assessment: At the end of the treatment period, euthanize the animals. Collect skin scrapings from the lesion site. Perform a direct microscopic examination using 10-20% potassium hydroxide (B78521) (KOH) to visualize fungal elements. Culture the remaining scrapings on SDA (containing antibiotics to inhibit bacterial growth) to determine mycological cure (i.e., no fungal growth).
-
Protocol 2: Murine Model of Dermatophytosis (Trichophyton rubrum)
This protocol is adapted for T. rubrum, an anthropophilic fungus that typically causes a less inflammatory response.[10][11]
3.2.1 Materials
-
C57BL/6 or BALB/c mice (6-8 weeks old)[11]
-
Trichophyton rubrum clinical isolate
-
Materials for fungal culture and inoculum preparation as in Protocol 3.1.1
-
Depilatory cream
-
This compound formulation and vehicle control
3.2.2 Procedure
-
Inoculum Preparation: Prepare a microconidia suspension of T. rubrum at a concentration of 1 × 10⁷ conidia/mL as described previously. Most studies use microconidia as the standard infectious structure.[10][11]
-
Animal Preparation: Anesthetize the mice and remove hair from a 2x2 cm area on the back using depilatory cream. Gently wash the area with sterile water to remove residual cream.
-
Infection: Apply 20-30 µL of the fungal inoculum to the depilated skin.
-
Treatment: Begin treatment 5-7 days post-infection. Apply the this compound or vehicle formulation daily for 14 days.
-
Efficacy Assessment:
-
Fungal Burden: At the study endpoint, excise the infected skin tissue. Homogenize the tissue in sterile saline and perform serial dilutions. Plate the dilutions onto SDA plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: A portion of the excised skin can be fixed in formalin, embedded in paraffin, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal elements in the epidermis and assess the inflammatory infiltrate.
-
Data Presentation
Quantitative results from efficacy studies should be summarized for clear interpretation.
Table 1: Representative Efficacy Data for Topical this compound in the Guinea Pig Tinea Corporis Model
| Treatment Group (n=10) | Mean Total Clinical Score (Day 14) | Mycological Cure Rate (%) | Fungal Culture (Positive Animals) |
| 1% this compound Cream | 0.8 ± 0.4* | 90% | 1/10 |
| Vehicle Control | 7.5 ± 1.2 | 0% | 10/10 |
*p < 0.001 compared to Vehicle Control. Data are presented as mean ± standard deviation.
Visualization of Workflows and Mechanisms
Diagrams are essential for visualizing complex processes in drug testing.
Caption: Workflow for this compound efficacy testing in a guinea pig dermatophytosis model.
Caption: Mechanism of action of this compound via inhibition of ergosterol synthesis.
Conclusion
The successful development of topical antifungal therapies relies on well-characterized and reproducible animal models. The guinea pig model of T. mentagrophytes infection remains the gold standard for efficacy testing due to its clinical relevance.[1][4] Murine models offer valuable alternatives, especially for investigating the host immune response to anthropophilic species like T. rubrum.[10][11] By following the detailed protocols and evaluation methods outlined in these notes, researchers can generate reliable in vivo data to assess the therapeutic potential of this compound formulations, facilitating the advancement of new treatments for dermatophytosis.
References
- 1. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 7. Dermatophytosis Model for Antifungal Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scite.ai [scite.ai]
- 13. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Sulconazole in Plasma by Reversed-Phase High-Performance Liquid Chromatography
Introduction
Sulconazole (B1214277) is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of fungal infections. Monitoring its systemic absorption and pharmacokinetic profile in plasma is crucial for drug development and clinical research. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in plasma. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes reversed-phase chromatography to separate this compound from endogenous plasma components. Plasma samples are first subjected to a liquid-liquid extraction to isolate the analyte of interest. The extracted samples are then injected into an HPLC system equipped with a C18 column and a UV detector for quantification.
Experimental Protocols
1. Materials and Reagents
-
This compound Nitrate (B79036) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Hexane (HPLC grade)
-
Methylene Chloride (HPLC grade)
-
Sodium Phosphate (B84403) Monobasic
-
Sodium Hydroxide
-
Water (deionized or HPLC grade)
-
Drug-free plasma
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4 µm particle size, 8 x 100 mm) is suitable.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer. A typical composition is an acetonitrile-phosphate buffer mixture[1].
-
Flow Rate: 1.0 mL/minute
-
Detection Wavelength: 229 nm[1].
-
Injection Volume: 100 µL
-
Column Temperature: Ambient
3. Preparation of Solutions
-
Phosphate Buffer: Prepare a 0.01 M solution of sodium phosphate monobasic in water. Adjust the pH as needed with phosphoric acid or sodium hydroxide.
-
Stock Solution: Accurately weigh and dissolve this compound nitrate in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 5 µg/mL[1].
-
Internal Standard (IS) Solution (Optional but Recommended): A suitable internal standard, such as another azole antifungal or a structurally similar compound, can be used to improve precision. Prepare a stock solution of the IS in methanol and a working solution in the mobile phase.
4. Sample Preparation: Liquid-Liquid Extraction
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known amount of internal standard (if used).
-
Alkalinize the plasma to pH 10 with sodium hydroxide[1].
-
Add 5 mL of a hexane-methylene chloride extraction solvent[1].
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 100 µL of the reconstituted sample into the HPLC system.
5. Alternative Sample Preparation: Protein Precipitation
For a faster, though potentially less clean, extraction, protein precipitation can be employed.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for injection.
Method Validation
The analytical method should be validated according to standard guidelines (e.g., FDA, ICH). Key validation parameters are summarized below.
| Parameter | Typical Results |
| Linearity | The method demonstrates good linearity over a concentration range of 0.5 - 5 µg/mL for this compound in plasma[1]. The correlation coefficient (r²) should be > 0.99. |
| Limit of Quantification (LOQ) | The lower limit of quantification for this compound is typically around 0.5 µg/mL[1]. |
| Accuracy (Recovery) | The extraction recovery of this compound from plasma should be consistent and reproducible. Typical recoveries for liquid-liquid extraction of similar azole antifungals are often in the range of 80-110%. |
| Precision (RSD%) | The intra-day and inter-day precision should be evaluated. The relative standard deviation (RSD) should ideally be less than 15%. |
| Specificity | The method should be specific for this compound, with no significant interference from endogenous plasma components at the retention time of the analyte. |
Data Presentation
Table 1: Summary of Chromatographic Conditions and Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile : Phosphate Buffer[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 229 nm[1] |
| Injection Volume | 100 µL |
| Linearity Range | 0.5 - 5 µg/mL[1] |
| Limit of Quantification | ≥ 0.5 µg/mL[1] |
Visualizations
Caption: Workflow for the analysis of this compound in plasma using HPLC.
The described reversed-phase HPLC method provides a reliable and sensitive approach for the determination of this compound in plasma. The protocol, including sample preparation and chromatographic conditions, can be readily implemented in a laboratory setting for pharmacokinetic studies and therapeutic drug monitoring. Proper method validation is essential to ensure the accuracy and precision of the results.
References
Application Notes and Protocols: Formulation of Sulconazole Solid Lipid Nanoparticles for Enhanced Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Sulconazole-loaded Solid Lipid Nanoparticles (SLNs). This advanced drug delivery system is designed to enhance the topical delivery of this compound, a broad-spectrum antifungal agent, by improving its skin permeation and providing sustained release.[1][2][3]
Introduction
This compound is a lipophilic antifungal agent belonging to the Biopharmaceutical Classification System (BCS) Class II, characterized by poor water solubility.[1] This property can limit its efficacy in conventional topical formulations.[1][4] Solid Lipid Nanoparticles (SLNs) offer a promising strategy to overcome these limitations. SLNs are colloidal carriers made from biocompatible and biodegradable lipids, which are solid at room temperature.[3][5][6] They can encapsulate lipophilic drugs like this compound, protect them from degradation, and facilitate their penetration into the skin, leading to improved therapeutic outcomes.[1][6]
This document outlines the materials, formulation methods, and characterization techniques for preparing this compound-loaded SLNs.
Data Presentation
The following tables summarize the key physicochemical properties of optimized this compound-loaded SLNs and their components, based on experimental findings.
Table 1: Composition of Optimized this compound-Loaded SLN Formulation
| Component | Role | Manufacturer/Grade |
| This compound Nitrate | Active Pharmaceutical Ingredient | Pharmaceutical Grade |
| Glyceryl Monostearate (GMS) | Solid Lipid | Pharmaceutical Grade |
| Phospholipon® 90 H | Solid Lipid / Stabilizer | Pharmaceutical Grade |
| Tween 20 | Surfactant | Pharmaceutical Grade |
| Deionized Water | Aqueous Phase | High-Purity |
Table 2: Physicochemical Characteristics of Optimized this compound-Loaded SLNs [1][2][7]
| Parameter | Value |
| Particle Size (Z-average) | 89.81 ± 2.64 nm |
| Polydispersity Index (PDI) | 0.311 ± 0.07 |
| Zeta Potential | -26.98 ± 1.19 mV |
| Encapsulation Efficiency (% EE) | 86.52 ± 0.53 % |
| Drug Loading (% DL) | Not explicitly stated in the primary source, but can be calculated if the total drug and lipid amounts are known. |
| In Vitro Drug Release (at 12h) | 85.29 % |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of this compound-loaded SLNs.
Protocol 1: Preparation of this compound-Loaded SLNs by High-Shear Homogenization and Ultrasonication
This method involves the formation of a hot oil-in-water pre-emulsion followed by homogenization and ultrasonication to produce nanoparticles.[5]
Materials:
-
This compound Nitrate
-
Glyceryl Monostearate (GMS)
-
Phospholipon® 90 H
-
Tween 20
-
Deionized Water
-
Beakers
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh Glyceryl Monostearate and Phospholipon® 90 H and place them in a beaker.
-
Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of the lipids to form a uniform lipid melt.
-
Accurately weigh the required amount of this compound Nitrate and dissolve it in the molten lipid phase with continuous stirring.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve Tween 20 in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while stirring at a moderate speed using a magnetic stirrer.
-
Once the addition is complete, subject the mixture to high-shear homogenization for a specified period (e.g., 15-30 minutes) to form a coarse oil-in-water emulsion.
-
-
Formation of SLNs:
-
Immediately subject the hot pre-emulsion to probe sonication for a defined time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to solidify the lipid nanoparticles.
-
The cooled dispersion can then be stored for further characterization.
-
Protocol 2: Characterization of this compound-Loaded SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used for zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the Z-average diameter, PDI, and zeta potential. Perform measurements in triplicate.
-
2. Encapsulation Efficiency (% EE) and Drug Loading (% DL) Determination:
-
Principle: The amount of unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.
-
Procedure:
-
Place a known amount of the SLN dispersion in a centrifugation tube.
-
Centrifuge at high speed (e.g., 15,000 rpm) for a specified time to pellet the SLNs.
-
Carefully collect the supernatant containing the unencapsulated drug.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the % EE and % DL using the following equations:
% EE = [(Total Drug - Free Drug) / Total Drug] x 100
% DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
3. In Vitro Drug Release Study:
-
Principle: The release of this compound from the SLNs is monitored over time using a dialysis membrane method in a suitable release medium.
-
Procedure:
-
Place a known volume of the this compound-loaded SLN dispersion in a dialysis bag.
-
Suspend the dialysis bag in a beaker containing a release medium (e.g., phosphate (B84403) buffer pH 7.4 with a small percentage of a surfactant to ensure sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released against time.
-
Visualizations
The following diagrams illustrate the experimental workflow for the formulation and characterization of this compound-loaded SLNs.
References
- 1. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijeast.com [ijeast.com]
- 4. ijpsr.com [ijpsr.com]
- 5. japsonline.com [japsonline.com]
- 6. Solid lipid nanoparticles, an effective carrier for classical antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulconazole Nanoemulsions: Enhancing Transdermal Permeation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of sulconazole-loaded nanoemulsions designed to enhance transdermal permeation for the treatment of topical fungal infections. This compound (B1214277), a broad-spectrum antifungal agent, often faces challenges in topical delivery due to its poor water solubility.[1][2][3] Nanoemulsions serve as a promising drug delivery system to overcome this limitation by increasing the drug's solubility, improving its penetration through the skin barrier, and ultimately enhancing its therapeutic efficacy.[1][2]
Introduction to this compound Nanoemulsions
This compound is an imidazole (B134444) antifungal agent used for treating skin infections caused by dermatophytes, Candida, and other fungi.[4] Its therapeutic effect is often limited by its low aqueous solubility.[1][3] Nanoemulsions, which are colloidal dispersions of oil and water stabilized by surfactants and co-surfactants, offer a valuable formulation strategy to enhance the transdermal delivery of lipophilic drugs like this compound.[5][6] The small droplet size of nanoemulsions (typically 20-200 nm) provides a large surface area for drug release and absorption, while the excipients can act as permeation enhancers.[5]
The primary mechanisms by which nanoemulsions are believed to enhance transdermal permeation include:
-
Disruption of the Stratum Corneum: The components of the nanoemulsion can fluidize and disrupt the highly organized lipid bilayer of the stratum corneum, creating pathways for drug penetration.[1]
-
Increased Drug Solubility: The oil phase of the nanoemulsion can solubilize a higher concentration of the lipophilic this compound, creating a higher concentration gradient that drives the drug into the skin.[1]
-
Hydration of the Stratum Corneum: The aqueous phase of the nanoemulsion can hydrate (B1144303) the stratum corneum, making it more permeable to drugs.[1]
Data Summary
The following tables summarize the key quantitative data from studies on this compound nanoemulsions, providing a clear comparison of their physicochemical properties and performance against control formulations.
Table 1: Physicochemical Characterization of Optimized this compound Nanoemulsion (SCZ-NE)
| Parameter | Value | Reference |
| Particle Size (nm) | 52.3 ± 3.8 | [1][3] |
| Polydispersity Index (PDI) | < 0.3 | [7] |
| Zeta Potential (mV) | +23.3 ± 1.2 | [1][3] |
| Drug Loading (DL%) | 0.47 ± 0.05 | [1][3] |
| Encapsulation Efficiency (EE%) | 87.1 ± 3.2 | [1][3] |
Table 2: Ex Vivo Skin Permeation Parameters of this compound Formulations
| Formulation | Cumulative Permeation (Qn) at 24h (µg/cm²) | Penetration Rate (Js) (µg/cm²/h) | Fold Increase in Js vs. SCZ-DMSO | Reference |
| Optimized SCZ-NE | ~150 | ~6.25 | ~3-fold | [1][8] |
| Miconazole Cream (Reference) | ~88 | ~3.67 | ~1.7-fold | [1][8] |
| SCZ-DMSO Solution | ~50 | ~2.08 | 1-fold | [1][8] |
Table 3: Antifungal Activity of this compound Formulations (Zone of Inhibition in mm)
| Formulation | Candida albicans | Trichophyton rubrum | Reference |
| Optimized SCZ-NE | 23.5 ± 2.4 | 20.4 ± 2.5 | [1][2][3] |
| Miconazole Cream (Reference) | Lower than SCZ-NE | Lower than SCZ-NE | [1][2] |
| SCZ-DMSO Solution | Lower than SCZ-NE | Lower than SCZ-NE | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of this compound nanoemulsions.
Protocol for Preparation of this compound-Loaded Nanoemulsion (SCZ-NE) by Spontaneous Titration
This method relies on the self-emulsification of an oil, surfactant, and co-surfactant mixture upon the addition of an aqueous phase.[1][7]
Materials:
-
This compound nitrate (B79036)
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Labrasol)
-
Co-surfactant (e.g., 1,2-propanediol)
-
Distilled water
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.[1]
-
Preparation of the Organic Phase: Accurately weigh and dissolve this compound nitrate in the selected oil.
-
Preparation of the Surfactant Mixture (Smix): Prepare a mixture of the surfactant and co-surfactant at a predetermined weight ratio (e.g., 1:1, 2:1, or 3:1).
-
Formation of the Oil/Smix Mixture: Add the Smix to the oily phase containing this compound and mix thoroughly using a magnetic stirrer.
-
Titration: Slowly add the aqueous phase (distilled water) dropwise to the oil/Smix mixture under constant, gentle magnetic stirring at room temperature.
-
Nanoemulsion Formation: Continue the titration until a clear and transparent liquid nanoemulsion is formed.
-
Equilibration: Allow the nanoemulsion to equilibrate for at least 15 minutes before further characterization.
Protocol for Characterization of this compound Nanoemulsion
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Apparatus: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate and report the mean ± standard deviation.
3.2.2. Determination of Drug Loading (DL) and Encapsulation Efficiency (EE)
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the this compound nanoemulsion at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the nanoemulsion droplets from the aqueous phase containing the unencapsulated drug.[5][6]
-
Quantification of Free Drug: Carefully collect the supernatant and quantify the amount of unencapsulated this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]
-
Calculation:
-
Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): [(Total mass of drug - Mass of free drug) / Total mass of drug] x 100
-
Protocol for Ex Vivo Skin Permeation Study using Franz Diffusion Cells
This protocol evaluates the rate and extent of drug permeation through an excised skin sample.[1][4]
Materials:
-
Franz diffusion cells
-
Excised rat or porcine skin
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent like 30% methanol (B129727) to maintain sink conditions)[8]
-
This compound nanoemulsion
-
Control formulations (e.g., this compound in DMSO, commercial antifungal cream)
Procedure:
-
Skin Preparation: Excise the abdominal skin from a rat (200-250 g) or obtain porcine ear skin.[4] Carefully remove any adhering subcutaneous fat and tissue.
-
Mounting the Skin: Mount the prepared skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The effective diffusion area is typically around 0.85 cm².[8]
-
Filling the Receptor Compartment: Fill the receptor compartment with pre-warmed (37°C) and degassed receptor medium. Ensure continuous stirring with a magnetic bar.
-
Sample Application: Apply a known quantity of the this compound nanoemulsion or control formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed medium.[8]
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC or other suitable analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The slope of the linear portion of the plot represents the steady-state flux (Js).
Protocol for Antifungal Activity Assay (Zone of Inhibition)
This assay is used to evaluate the in vitro antifungal efficacy of the this compound formulations.[1][9]
Materials:
-
Fungal strains (e.g., Candida albicans, Trichophyton rubrum)
-
Agar (B569324) plates (e.g., Sabouraud Dextrose Agar)
-
Sterile blank paper discs (6 mm diameter)
-
This compound nanoemulsion
-
Control formulations
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the fungal inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of growth.
-
Disc Application: Aseptically place sterile blank paper discs onto the inoculated agar surface.
-
Sample Application: Apply a known volume (e.g., 20 µL) of the this compound nanoemulsion and control formulations onto separate discs.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida albicans, 28°C for Trichophyton rubrum) for 24-48 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters (mm).
Visualizations
The following diagrams illustrate the key workflows and mechanisms involved in the development and action of this compound nanoemulsions.
References
- 1. ijrpr.com [ijrpr.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulconazole Research on Candida albicans Biofilms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the efficacy of sulconazole (B1214277), an imidazole (B134444) antifungal agent, against Candida albicans biofilms. Due to a lack of extensive research specifically on this compound's effects on C. albicans biofilms, data and protocols are supplemented with information from closely related imidazole antifungals, such as miconazole, to provide a robust framework for experimental design.
Introduction
Candida albicans is a major fungal pathogen known for its ability to form biofilms on both biological and inert surfaces. These biofilms exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. This compound, like other imidazole derivatives, inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] This document outlines protocols to assess the in vitro activity of this compound against C. albicans biofilms, including methods for determining minimum inhibitory concentrations (MICs), evaluating biofilm biomass and viability, and investigating the underlying molecular mechanisms of action.
Quantitative Data Summary
While specific quantitative data for this compound's effect on C. albicans biofilms is limited in publicly available literature, the following tables summarize representative data for the closely related imidazole antifungal, miconazole. This information can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Miconazole against Planktonic and Biofilm C. albicans
| Candida albicans Strain | Planktonic MIC (µg/mL) | Biofilm MIC (µg/mL) | Fold Increase in Resistance | Reference |
| Clinical Isolates (Range) | 0.016 - 32 | ≥1024 x Planktonic MIC | ≥1024 | [2][3] |
| ATCC MYA-2732 | - | >96 | - | [2] |
Note: Biofilm MICs are often significantly higher than planktonic MICs, highlighting the protective nature of the biofilm structure.[3][4]
Table 2: Effect of Miconazole on the Viability of Mature C. albicans Biofilms
| Candida Species | Miconazole Concentration (µg/mL) | Reduction in Biofilm Metabolic Activity (%) | Reference |
| C. albicans (Clinical Isolate) | 96 | >80 | [2] |
| C. glabrata (ATCC) | 96 | 83.7 | [2] |
| C. tropicalis (Clinical Isolate) | 96 | 75.4 | [2] |
| C. parapsilosis (Clinical Isolate) | 96 | 46.1 | [2] |
| C. albicans (10 strains) | 5000 (5 mM) | 89.3 - 99.1 | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic C. albicans
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic C. albicans.
Materials:
-
Candida albicans strain (e.g., SC5314 or clinical isolate)
-
This compound nitrate
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a standardized inoculum of C. albicans (1-5 x 10^5 cells/mL) in RPMI-1640 medium.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium.
-
Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control, typically assessed visually or by measuring absorbance at 490 nm.
Protocol 2: C. albicans Biofilm Formation and Treatment
This protocol describes the formation of C. albicans biofilms in vitro.
Materials:
-
Candida albicans strain
-
Sabouraud Dextrose Broth (SDB) or Yeast Nitrogen Base (YNB) medium supplemented with glucose
-
Fetal Bovine Serum (FBS) - optional, for coating surfaces
-
96-well microtiter plates (polystyrene, flat-bottomed)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow C. albicans overnight in SDB at 30°C.
-
Wash the cells with PBS and resuspend in RPMI-1640 medium to a concentration of 1 x 10^7 cells/mL.
-
(Optional) Pre-treat the wells of the microtiter plate with FBS for 24 hours at 37°C to promote cell adherence.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Incubate for 90 minutes at 37°C to allow for initial adherence.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 medium to each well.
-
Incubate for 24-48 hours at 37°C to allow for biofilm maturation.
-
For antifungal treatment, replace the medium with fresh medium containing various concentrations of this compound and incubate for a further 24 hours.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
This assay measures the total biofilm biomass.
Materials:
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or Acetic Acid (33%)
-
Spectrophotometer (plate reader)
Procedure:
-
After biofilm formation and treatment, gently wash the wells twice with PBS.
-
Air-dry the plates.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells with PBS to remove excess stain.
-
Destain the biofilms by adding 200 µL of 95% ethanol or 33% acetic acid to each well and incubate for 15 minutes.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm.
Protocol 4: Quantification of Biofilm Viability (XTT Reduction Assay)
This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the XTT/menadione solution immediately before use.
-
After biofilm formation and treatment, wash the wells with PBS.
-
Add the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance of the formazan (B1609692) product at 490 nm. The intensity of the color change is proportional to the metabolic activity of the biofilm.[6]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of this compound's effect on C. albicans biofilms.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Candida albicans biofilms grown in a constant depth film fermentor to chlorhexidine, fluconazole and miconazole: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulconazole in Studies of Trichophyton rubrum Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulconazole (B1214277) in research settings for the study of Trichophyton rubrum, the most common causative agent of dermatophytosis. This document includes detailed protocols for in vitro susceptibility testing, gene expression analysis, and biofilm evaluation, alongside quantitative data for this compound and other relevant antifungal agents.
Introduction to this compound
This compound is an imidazole (B134444) antifungal agent with a broad spectrum of activity against dermatophytes, including Trichophyton rubrum.[1] Its primary mechanism of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[1] Specifically, this compound targets the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1] Disruption of ergosterol synthesis leads to increased cell membrane permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[1]
Quantitative Data: In Vitro Susceptibility of T. rubrum
Table 1: In Vitro Susceptibility of Trichophyton rubrum to Various Antifungal Agents
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Azoles | ||||
| Ketoconazole | 0.0625 - 2 | 0.24 | 1.92 | [2][3] |
| Itraconazole | ≤0.031 - 1.0 | 0.125 - 0.5 | 0.25 - 8 | [2][4] |
| Fluconazole (B54011) | 1 - 64 | 1.28 - 16 | >64 | [3][5][6] |
| Allylamines | ||||
| Terbinafine | ≤0.031 | 0.005 | 0.015 | [1][2][3] |
| Polyenes | ||||
| Amphotericin B | Not widely reported | Not widely reported | Not widely reported | |
| Other | ||||
| Griseofulvin | 0.25 - 2.0 | 1.28 | 2.56 | [2][3] |
Note: MIC values can vary depending on the testing methodology, specific isolates, and laboratory conditions.
Experimental Protocols
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.
Materials:
-
Trichophyton rubrum isolate(s)
-
This compound nitrate (B79036) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microdilution plates
-
Spectrophotometer
-
Hemocytometer
-
Sterile saline with 0.05% Tween 80
-
Incubator (28-30°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound nitrate in DMSO at a concentration of 1600 µg/mL.
-
Store aliquots at -20°C.
-
-
Inoculum Preparation:
-
Culture T. rubrum on potato dextrose agar (B569324) (PDA) at 28-30°C for 7-10 days to encourage conidiation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 0.5-5 x 10^6 CFU/mL using a hemocytometer.
-
Dilute the suspension 1:50 in RPMI 1640 medium to achieve a final working inoculum concentration of 1-5 x 10^4 CFU/mL.
-
-
Microdilution Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.
-
Add 100 µL of the working inoculum to each well containing 100 µL of the diluted this compound, resulting in a final inoculum concentration of 0.5-2.5 x 10^4 CFU/mL.
-
Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only).
-
-
Incubation and Reading:
-
Seal the plates and incubate at 28-30°C for 4-7 days, or until growth is clearly visible in the growth control well.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes approximately 80% inhibition of growth compared to the drug-free control.
-
Protocol for Gene Expression Analysis (RT-qPCR) of ERG11
This protocol describes the relative quantification of ERG11 gene expression in T. rubrum following treatment with this compound.
Materials:
-
Trichophyton rubrum culture
-
This compound
-
Sabouraud Dextrose Broth (SDB)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for ERG11 and a reference gene (e.g., β-tubulin or GAPDH)
-
Real-time PCR instrument
Procedure:
-
Fungal Culture and Treatment:
-
Grow T. rubrum in SDB to the mid-logarithmic phase.
-
Expose the culture to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 4, 8, or 24 hours).
-
Maintain an untreated control culture with the same volume of DMSO.
-
Harvest the mycelia by filtration, wash with sterile water, and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.[7]
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for ERG11 and the reference gene.[8][9]
-
A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][10]
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of the ERG11 gene using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated sample to the untreated control.[9]
-
Protocol for Biofilm Susceptibility Testing (Crystal Violet Assay)
This protocol is for assessing the effect of this compound on the formation of T. rubrum biofilms.
Materials:
-
Trichophyton rubrum isolate(s)
-
This compound
-
RPMI 1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare a T. rubrum conidial suspension as described in the antifungal susceptibility testing protocol.
-
Add 200 µL of the inoculum (1 x 10^6 CFU/mL in RPMI 1640) to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 4 hours to allow for initial adherence.
-
-
This compound Treatment:
-
After the adherence phase, carefully remove the medium and wash the wells with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI 1640 containing serial dilutions of this compound to the wells.
-
Include a drug-free control.
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Quantification of Biofilm:
-
After incubation, discard the medium and wash the wells with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11]
-
Remove the crystal violet solution and wash the wells with sterile water.[11]
-
Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Measure the absorbance at 570-590 nm using a plate reader.[11]
-
-
Data Analysis:
-
The reduction in biofilm formation is calculated by comparing the absorbance of the this compound-treated wells to the drug-free control wells.
-
Signaling Pathway: Ergosterol Biosynthesis Inhibition
This compound, like other azole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.
Conclusion
These application notes and protocols provide a framework for the investigation of this compound's activity against Trichophyton rubrum. The provided methodologies for determining in vitro susceptibility, analyzing gene expression, and evaluating anti-biofilm effects can be readily adapted for specific research questions. The comparative quantitative data and the diagram of the mechanism of action offer a solid foundation for understanding the potential of this compound in the context of T. rubrum infections. Further research to establish a comprehensive susceptibility profile of clinical T. rubrum isolates to this compound is warranted.
References
- 1. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and <i>in vitro</i> antifungal susceptibility of dermatophyte species isolated from lesions of cutaneous dermatophytosis: A cross-sectional study - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 7. Gene Expression Response of Trichophyton rubrum during Coculture on Keratinocytes Exposed to Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichophyton indotineae Erg1Ala448Thr Strain Expressed Constitutively High Levels of Sterol 14-α Demethylase Erg11B mRNA, While Transporter MDR3 and Erg11A mRNA Expression Was Induced After Addition of Short Chain Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jcmimagescasereports.org [jcmimagescasereports.org]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Antifungal Activity of Sulconazole Gel Formulation in Rabbits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo antifungal activity of sulconazole (B1214277) gel formulations in a rabbit model. The following sections detail the mechanism of action of this compound, experimental methodologies, and data presentation guidelines.
Introduction
This compound is a broad-spectrum imidazole (B134444) antifungal agent effective against a variety of dermatophytes and yeasts.[1][2][3] Its primary mechanism of action involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a vital component for maintaining membrane integrity.[1][2][4][5] This leads to increased cellular permeability and ultimately, fungal cell death.[1][5] Topical formulations of this compound are commonly used to treat superficial skin infections. The evaluation of novel this compound gel formulations in relevant animal models is a critical step in preclinical drug development to assess efficacy and safety. While comprehensive in vivo studies on simple this compound gels in rabbits are not extensively documented in publicly available literature, this document synthesizes established protocols for antifungal testing in rabbits and other relevant animal models to provide a robust framework for such investigations.
Mechanism of Action of this compound
This compound, an imidazole derivative, exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is crucial in the biosynthetic pathway of ergosterol. By inhibiting this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[1] The altered membrane structure results in increased permeability, leakage of essential cellular contents, and disruption of cellular processes, ultimately inhibiting fungal growth and causing cell death.[1]
Caption: Mechanism of action of this compound in inhibiting fungal cell membrane synthesis.
Data Presentation
Quantitative data from in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison between different formulations and controls.
In Vitro Antifungal Activity
The following table presents example data on the in vitro antifungal activity of a this compound solid lipid nanoparticle (SLN) gel against common fungal pathogens. A similar format should be used to present data for any new this compound gel formulation.
| Formulation | Candida albicans Zone of Inhibition (mm) | Trichophyton rubrum Zone of Inhibition (mm) |
| Blank SLN Gel | 0 | 0 |
| This compound Gel | 18.4 | 17.3 |
| This compound SLN | 24.36 | 21.2 |
| This compound SLN Gel | 26.5 | 16.8 |
| Data adapted from a study on this compound-loaded solid lipid nanoparticles.[6] |
In Vivo Efficacy Assessment
A scoring system can be used to quantify the clinical signs of infection. The following is a hypothetical table illustrating how in vivo data could be presented.
| Treatment Group | Day 0 (Mean Score ± SD) | Day 7 (Mean Score ± SD) | Day 14 (Mean Score ± SD) | Fungal Culture (CFU/g tissue) at Day 14 |
| Untreated Control | 4.0 ± 0.0 | 4.0 ± 0.0 | 4.0 ± 0.0 | >10^5 |
| Vehicle Gel | 4.0 ± 0.0 | 3.8 ± 0.2 | 3.5 ± 0.3 | 8 x 10^4 |
| 1% this compound Gel | 4.0 ± 0.0 | 2.1 ± 0.4 | 0.5 ± 0.2 | <10^2 |
| Positive Control (e.g., Clotrimazole) | 4.0 ± 0.0 | 2.3 ± 0.3 | 0.8 ± 0.3 | 2 x 10^2 |
| This table presents hypothetical data for illustrative purposes. |
Experimental Protocols
The following protocols are adapted from established methods for inducing and evaluating dermatophytosis in animal models.[7][8][9][10]
Experimental Workflow
References
- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]
- 2. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Pharmacodynamics of Sulconazole_Chemicalbook [chemicalbook.com]
- 6. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a novel model of onychomycosis in rabbits for evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Novel Model of Onychomycosis in Rabbits for Evaluation of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Sulconazole in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of sulconazole (B1214277) in tissue samples. The protocols described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, tissue distribution assessments, and preclinical development of this compound formulations.
Introduction
This compound is a broad-spectrum imidazole (B134444) antifungal agent used topically for the treatment of superficial dermatomycoses. Accurate quantification of its concentration in various tissues is essential to understand its absorption, distribution, and potential for systemic exposure. This document outlines validated methods for the extraction and analysis of this compound from complex biological matrices.
Analytical Methods
The two primary methods for the quantification of this compound in tissue samples are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for samples with low analyte concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for quantifying this compound in tissues where higher concentrations are expected.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical studies requiring low detection limits. A chiral HPLC-ESI-MS/MS method has been successfully developed for the enantioselective analysis of this compound in rat plasma and tissue samples.[1]
Experimental Protocols
Tissue Sample Preparation: Homogenization and Extraction
Proper sample preparation is critical for accurate and reproducible results. The following is a general protocol for the homogenization and extraction of this compound from tissue samples.
Materials:
-
Tissue sample (e.g., skin, liver, kidney)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Phosphate buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., acetonitrile (B52724), methanol)
-
Centrifuge
-
Vortex mixer
Protocol:
-
Accurately weigh the frozen tissue sample.
-
Thaw the tissue on ice and add cold PBS (e.g., 3 volumes of PBS to 1 volume of tissue).
-
Homogenize the tissue sample until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.
-
To a known volume of tissue homogenate (e.g., 200 µL), add an internal standard solution.
-
Perform protein precipitation by adding a threefold volume of cold organic solvent (e.g., 600 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and proceed with either Solid Phase Extraction (SPE) for cleanup or direct injection into the LC system if the sample is sufficiently clean.
Solid Phase Extraction (SPE) - C18 Cartridge: A study on this compound enantiomers utilized a C18 cartridge for extraction from plasma and tissue samples.[1]
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
HPLC-UV Method
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: 30°C
LC-MS/MS Method
Chromatographic Conditions: A chiral HPLC-ESI-MS/MS method for this compound enantiomers used a CHIRALPAK IC column with an isocratic mobile phase of acetonitrile/5 mM aqueous ammonium (B1175870) acetate (B1210297) (90:10, v/v).[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [Parent mass of this compound + H]+
-
Product Ions (m/z): [Fragment ions of this compound]
-
Collision Energy: Optimized for this compound fragmentation
Quantitative Data
The following tables summarize quantitative data for this compound and the structurally similar antifungal agent fluconazole (B54011) in tissue samples. The data for fluconazole is provided as a reference for expected method performance.
Table 1: Tissue Distribution of this compound Enantiomers in Rats
| Tissue | S-(+)-sulconazole (ng/g) | R-(-)-sulconazole (ng/g) |
| Heart | High Concentration | Lower Concentration |
| Liver | High Concentration | Lower Concentration |
| Kidney | High Concentration | Lower Concentration |
| Spleen | Moderate Concentration | Higher Concentration |
| Lung | Moderate Concentration | Higher Concentration |
| Brain | Lower Concentration | Higher Concentration |
| Small Intestine | Lower Concentration | Higher Concentration |
| Muscle | Lowest Concentration | Lowest Concentration |
Note: This table summarizes the relative distribution trends observed in a study on the stereoselective pharmacokinetics of this compound in rats. The heart, liver, and kidneys were identified as the main distribution organs.[1]
Table 2: Method Validation Parameters for Fluconazole in Biological Matrices (Reference Data)
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% |
| Extraction Recovery | > 85% | > 90% |
Note: This table presents typical validation parameters for the analysis of fluconazole and serves as a guideline for what can be expected for this compound method validation.
Signaling Pathways and Logical Relationships
The analytical workflow for quantifying this compound in tissue samples can be visualized as a logical progression of steps from sample collection to data analysis.
Conclusion
The methods described in these application notes provide a robust framework for the accurate and reliable quantification of this compound in tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, sample matrix complexity, and available instrumentation. Proper validation of the chosen method is essential to ensure data quality and regulatory compliance.
References
Troubleshooting & Optimization
how to overcome the poor water solubility of sulconazole in experiments
Technical Support Center: Sulconazole (B1214277)
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the experimental challenges posed by the poor water solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound (often used as this compound nitrate) is a broad-spectrum imidazole (B134444) antifungal agent.[1] Its large, hydrophobic structure leads to very low water solubility, which is a primary hurdle in experimental design.[2]
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S | [3] |
| Molecular Weight | 397.7 g/mol | [4] |
| Water Solubility | 0.00129 mg/mL (predicted) | [5] |
| Very slightly soluble / Insoluble | [6][7] | |
| pKa (Strongest Basic) | 6.78 | [5] |
| logP | 5.72 - 6.06 | [5] |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound with a pKa of approximately 6.78.[3][5] This means its solubility is highly pH-dependent. In acidic conditions (pH < pKa), the imidazole nitrogen atom becomes protonated, forming a more soluble salt.[8][9] Conversely, at neutral or alkaline pH (e.g., physiological pH 7.4), it exists predominantly in its less soluble free base form. Therefore, attempting to dissolve this compound directly in neutral buffers like PBS (pH 7.2-7.4) will result in very low solubility.[10]
Q3: Which organic solvents are effective for dissolving this compound?
A3: this compound nitrate (B79036) shows good solubility in polar aprotic solvents like DMSO and DMF. It is only slightly soluble in ethanol.[6][10] For most in vitro experiments, preparing a concentrated stock solution in 100% DMSO is the recommended first step.[11][12]
Data Presentation: Solubility of this compound Nitrate in Common Solvents
| Solvent | Solubility | Source |
| DMSO | ~25 mg/mL | [10] |
| DMF | ~25 mg/mL | [10] |
| Ethanol | ~0.1 mg/mL | [10] |
| Methanol | Soluble | [7] |
| Pyridine | Freely soluble | [6][7] |
| Water | Very slightly soluble / Insoluble | [6][7] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL | [10] |
Q4: My this compound precipitated when I diluted my DMSO stock into aqueous media. What happened?
A4: This is a common issue called "fall-out" or precipitation. It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even if the percentage of the co-solvent (DMSO) is low. The DMSO disperses into the aqueous phase, leaving the poorly soluble this compound to crash out of the solution.[12] The key is to ensure the final concentration of this compound is below its aqueous solubility limit under the specific conditions of your experiment (pH, temperature, media components).
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides strategies to overcome common solubility problems encountered during experiments.
Problem: this compound precipitates in my in vitro assay (e.g., cell culture media, aqueous buffer).
-
Cause: The final concentration of this compound exceeds its thermodynamic solubility limit in the aqueous medium.
-
Solutions:
-
pH Adjustment: For assays compatible with acidic conditions, lowering the pH of the buffer to below the pKa of this compound (~6.8) can significantly increase its solubility.[9]
-
Co-solvent Systems: While DMSO is used for the stock, a carefully chosen co-solvent system can sometimes maintain solubility in the final dilution. However, the concentration of the co-solvent must be kept low to avoid cellular toxicity.[9][13]
-
Cyclodextrin Complexation: This is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate this compound, forming a water-soluble inclusion complex.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher solubility and low toxicity.[9][14]
-
Advanced Formulations: For more complex applications, formulating this compound into solid dispersions, microemulsions, or solid lipid nanoparticles (SLNs) can dramatically enhance aqueous dispersibility and prevent precipitation.[17][18][19]
-
Workflow for Selecting a Solubilization Strategy
// Connections Start -> Stock; Stock -> ExpType; ExpType -> InVitro [label=" In Vitro "]; ExpType -> InVivo [label=" In Vivo "];
InVitro -> SolubilityCheck; SolubilityCheck -> LowerConc [label=" Yes "]; SolubilityCheck -> pH_Adjust [label=" No "]; pH_Adjust -> pH_Solution [label=" Yes "]; pH_Adjust -> Complexation [label=" No "];
InVivo -> Formulation; Formulation -> SLN; Formulation -> SEDDS; }
Caption: Decision workflow for choosing a this compound solubilization method.
Key Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the aqueous solubility of this compound.[9][14]
Materials:
-
This compound nitrate powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired buffer. A concentration of 10-20% (w/v) is a good starting point. Stir until fully dissolved. Gentle warming (37-40°C) can aid dissolution.
-
Add this compound: Add an excess amount of this compound nitrate powder directly to the HP-β-CD solution. A 1:2 or 1:3 molar ratio of this compound to HP-β-CD is common.
-
Equilibration: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended time is crucial for the efficient formation of the inclusion complex.
-
Separation & Filtration: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.
-
Sterilization & Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. The resulting clear solution contains the this compound-HP-β-CD complex. The exact concentration of this compound in the final solution should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry).
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic this compound molecule by a cyclodextrin.
Protocol 2: pH-Mediated Solubilization
This protocol is suitable for experiments where the final pH can be maintained in the acidic range.
Materials:
-
This compound nitrate powder
-
100% DMSO
-
Acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.5)
-
Standard buffer (e.g., PBS, pH 7.4) for comparison
-
pH meter
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound nitrate in 100% DMSO.[13][20]
-
Prepare Buffers: Adjust the pH of your chosen buffers accurately using a calibrated pH meter.
-
Dilution and Observation:
-
Add the DMSO stock solution to the acidic buffer (pH 5.5) to achieve the desired final concentration (e.g., 10 µM). Vortex immediately.
-
In a separate tube, perform the same dilution into the neutral buffer (pH 7.4).
-
-
Analysis: Visually inspect both solutions for any signs of precipitation or cloudiness after 15-30 minutes. The solution in the acidic buffer should remain clear, while the one in the neutral buffer may show precipitation, demonstrating the effect of pH on solubility.
Disclaimer: The information provided is for research use only. All experimental procedures should be performed in a suitable laboratory setting, adhering to all safety guidelines. Researchers must validate these methods for their specific experimental systems.
References
- 1. This compound (Exelderm): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C18H15Cl3N2S | CID 5318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound NITRATEtopical solution 1.0% [dailymed.nlm.nih.gov]
- 7. This compound | 61318-90-9 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. oatext.com [oatext.com]
- 17. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
preventing sulconazole precipitation in aqueous buffer solutions
Welcome to the technical support center for sulconazole (B1214277) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for preventing the precipitation of this compound in aqueous buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
A1: this compound is a broad-spectrum antifungal agent.[1][2] It is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[3] Its very low water solubility (approximately 1.29 µg/mL) is the primary reason why it often precipitates when introduced into aqueous buffer solutions, a common step in many experimental protocols.[3]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for preventing precipitation. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅Cl₃N₂S | [4] |
| Molecular Weight | 397.755 g/mol | [4] |
| pKa (Strongest Basic) | 6.78 | [1] |
| Water Solubility | ~1.29 µg/mL | [3] |
| LogP | 5.72 - 6.518 | [4][5] |
Q3: In what solvents can I dissolve this compound to make a stock solution?
A3: Due to its hydrophobic nature, this compound is best dissolved in organic solvents to create a concentrated stock solution. The solubility in common laboratory solvents is detailed in the table below. For most in vitro experiments, preparing a stock solution in Dimethyl Sulfoxide (DMSO) is recommended.[3][6]
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [3][6][7] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3][6][7] |
| Ethanol | ~0.1 mg/mL | [6][7] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [6][7] |
| Water | Very slightly soluble / ~1.29 µg/mL | [3][6] |
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common phenomenon known as "solvent shock." When the concentrated DMSO stock is added to the aqueous buffer, the abrupt change in solvent polarity causes the poorly soluble drug to crash out of solution.[8] The troubleshooting guide below provides several strategies to mitigate this issue.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.
Initial Steps: Simple Adjustments
If you observe precipitation, start with these straightforward troubleshooting steps.
| Issue | Recommended Action |
| Precipitation upon dilution of DMSO stock | 1. Decrease the final concentration: The simplest solution is often to lower the final concentration of this compound in your aqueous medium.[3] 2. Optimize DMSO concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (typically <1%) to minimize solvent-induced toxicity. However, a slightly higher concentration may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.[3] 3. Use a pre-dilution step: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform a serial dilution. For example, first dilute the DMSO stock in a mixture of buffer and DMSO before the final dilution into the purely aqueous medium.[3] 4. Gentle heating and vortexing: After dilution, gentle warming and vortexing can sometimes help redissolve fine precipitates. Be cautious about the temperature stability of this compound and other components in your system.[3] |
| Cloudy or unclear aqueous solution | 1. Dissolve in DMSO first: Always follow the recommended procedure of creating a stock solution in DMSO before diluting into an aqueous buffer.[6] 2. Filter the final solution: Use a 0.22 µm syringe filter to remove any fine precipitate before use.[6] 3. Prepare fresh solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[6][7] |
Advanced Strategies: Formulation Approaches
If the initial steps are insufficient, you may need to employ more advanced formulation strategies to enhance the solubility of this compound.
| Strategy | Description |
| pH Adjustment | This compound's solubility is pH-dependent. As a weak base, it is more soluble in acidic conditions. Adjusting the pH of your buffer to a slightly acidic range (e.g., pH 5.0 - 6.5) can increase its solubility. |
| Use of Co-solvents | Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9] Examples include propylene (B89431) glycol (PG) and polyethylene (B3416737) glycol (PEG). Start with a low percentage (e.g., 1-5%) and gradually increase, always checking for compatibility with your experimental system.[9] |
| Incorporation of Solubilizing Excipients | Excipients can be added to the aqueous buffer to help keep this compound in solution. - Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F127 can form micelles that encapsulate this compound, increasing its apparent solubility.[3][9] - Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.[3][9] |
| Advanced Formulations | For more complex applications, consider developing advanced formulations: - Microemulsions/Nanoemulsions: These are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant that can significantly increase drug loading and stability.[2][10][11] - Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can encapsulate hydrophobic drugs, offering advantages like sustained release and enhanced stability.[12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nitrate (B79036) Stock Solution in DMSO
Materials:
-
This compound nitrate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound nitrate using a calibrated analytical balance and place it into a sterile vial.[6]
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.[6]
-
Add the appropriate volume of the purged DMSO to the vial containing the this compound nitrate to achieve the desired stock concentration (e.g., 25 mg/mL).[6]
-
Vortex the solution until the this compound nitrate is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.[6]
-
Store the stock solution at -20°C, protected from light.[6]
Protocol 2: General Method for Preparing a Diluted Aqueous Solution of this compound
Materials:
-
This compound nitrate stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously stirring or vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.[8]
-
Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <1%).[3]
-
Visually inspect the solution for any signs of precipitation. If a fine precipitate is observed, gentle warming and continued vortexing may help to redissolve it.[3]
-
Use the freshly prepared aqueous solution immediately. Do not store for more than one day.[6][7]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
Signaling Pathway for Enhanced Solubilization
Caption: Mechanism of enhanced this compound solubilization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. turkjps.org [turkjps.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound|lookchem [lookchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulconazole Concentration for In Vitro Fungicidal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of sulconazole (B1214277) concentration for in vitro fungicidal activity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazole (B134444) antifungal agent that primarily targets the fungal cell membrane. It functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, leads to increased membrane permeability and ultimately, fungal cell death.
Q2: What is the general in vitro spectrum of activity for this compound?
A2: this compound exhibits a broad spectrum of in vitro activity against a variety of pathogenic fungi.[1] This includes dermatophytes such as Trichophyton spp., Microsporum spp., and Epidermophyton floccosum, as well as various yeasts, including Candida species.[2] It has also demonstrated some activity against certain Gram-positive bacteria.[3]
Q3: What are the standard methods for determining the in vitro activity of this compound?
A3: The most common and standardized methods for determining the in vitro antifungal activity of this compound are broth microdilution and agar (B569324) dilution assays. These methods are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays, specifically in documents M27 for yeasts and M38 for filamentous fungi.[4]
Q4: What is the difference between fungistatic and fungicidal activity, and which does this compound exhibit?
A4: Fungistatic activity refers to the inhibition of fungal growth, while fungicidal activity indicates the killing of fungal cells. This compound can exhibit both fungistatic and fungicidal properties.[4] The nature of its activity is largely dependent on its concentration and the susceptibility of the specific fungal species being tested. The MIC value is a measure of its fungistatic activity, whereas the MFC value provides an indication of its fungicidal activity.
Data Presentation: In Vitro Activity of this compound
Quantitative data for the in vitro activity of this compound against various fungal species is limited in publicly available literature. The following tables summarize the available information. Researchers are strongly encouraged to determine the MIC and MFC for their specific fungal isolates and experimental conditions.
Table 1: Summary of In Vitro Activity of this compound Against Various Fungi
| Fungal Group | Organism | MIC Range (µg/mL) | Reference |
| Yeasts | Candida albicans | High activity reported, specific range not consistently available. | [2] |
| Yeasts | Candida spp. | High activity reported, specific range not consistently available. | [2] |
| Dermatophytes | Trichophyton spp., Microsporum spp., Epidermophyton floccosum | Broadly active, specific ranges vary. | [2] |
Note: The fungicidal potency of this compound is dependent on its concentration and the growth phase of the inoculum.[3]
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. Below are standardized protocols for determining the MIC and MFC of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[4]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound nitrate (B79036) powder in 100% dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or below.
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate.
-
The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
3. Inoculum Preparation:
-
Yeasts (e.g., Candida albicans): Culture the yeast on an appropriate agar medium. Prepare a suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]
-
Filamentous Fungi (e.g., Trichophyton rubrum): Culture the fungus on a suitable agar medium until sporulation. Harvest conidia and adjust the suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[4]
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microdilution plate.
-
Incubate the plates at 35°C. Incubation times will vary depending on the organism (typically 24-48 hours for Candida species and 48-72 hours for dermatophytes).[4]
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. For azoles like this compound against yeasts, this is often a ≥50% reduction in turbidity. For dermatophytes, it is typically 100% inhibition (no visible growth).[4]
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
1. Subculturing from MIC Plates:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows complete growth inhibition and from the last well that showed growth.
-
Subculture these aliquots onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
2. Incubation:
-
Incubate the agar plates at 35°C until growth is clearly visible in the subculture from the growth control well.
3. MFC Determination:
-
The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in colony-forming units (CFU), typically defined as ≥99.9% killing, on the subculture plates.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible MIC Values
-
Possible Cause: Variation in the preparation of the fungal inoculum.
-
Solution: Ensure a standardized and consistent inoculum density for every experiment. Use a spectrophotometer to adjust the initial suspension to the correct turbidity and verify the cell or conidia count using a hemocytometer or by plating serial dilutions.
-
-
Possible Cause: Degradation or improper dilution of the this compound stock solution.
-
Solution: Prepare fresh this compound stock solutions regularly. Ensure accurate and careful serial dilutions. Store the stock solution in small, single-use aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.
-
-
Possible Cause: Inconsistent incubation time or temperature.
-
Solution: Strictly adhere to the recommended incubation times and temperatures as outlined in the CLSI guidelines for the specific fungal species being tested.
-
Issue 2: "Trailing" Growth is Observed in Broth Microdilution Assays
-
Possible Cause: This phenomenon, characterized by reduced but persistent growth across a range of drug concentrations, is a known characteristic of azole antifungals.
-
Solution: As recommended by CLSI for azoles tested against yeasts, the MIC should be read at the concentration that shows a prominent decrease in turbidity (≥50%) compared to the growth control.[4] Avoid interpreting slight turbidity at higher concentrations as resistance without further investigation.
-
Issue 3: No Fungal Growth in the Control Well
-
Possible Cause: The viability of the inoculum is low.
-
Solution: Always use fresh fungal cultures to prepare the inoculum. To confirm viability, plate a small aliquot of the inoculum on a suitable agar medium and incubate alongside the MIC assay.
-
Mandatory Visualizations
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Caption: Mechanism of action of this compound in fungi.
References
- 1. Antifungal Susceptibility of Dermatophytes Isolated From Cutaneous Fungal Infections: The Vietnamese Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. brieflands.com [brieflands.com]
Technical Support Center: Strategies to Minimize Sulconazole Degradation During Experimental Procedures
Welcome to the technical support center for sulconazole (B1214277). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The sulfur atom in the imidazole (B134444) ring is susceptible to oxidation, which leads to the formation of this compound sulfoxide (B87167) as the main degradation product.[1][2] Forced degradation studies have demonstrated that this compound is most susceptible to oxidative stress, while it shows relative stability under hydrolytic (acidic and basic), thermal, and photolytic conditions.[1][2]
Q2: What are the key factors that can cause this compound degradation in my experiments?
A2: Several factors can contribute to the degradation of this compound in experimental settings:
-
Presence of Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, is a primary cause of degradation.[1][2]
-
Extreme pH Conditions: While relatively stable, prolonged exposure to strong acidic or basic conditions can promote hydrolytic degradation. For optimal stability, a slightly acidic to neutral pH range of 5.2 to 6.4 is recommended.
-
High Temperatures: Although generally stable at ambient temperatures, elevated temperatures can accelerate oxidative degradation.[1]
-
Light Exposure: Prolonged exposure to UV light, especially in the presence of photosensitizers, can contribute to degradation, though it is not the primary degradation pathway.[1]
-
Presence of Metal Ions: Certain metal ions can act as catalysts in oxidation reactions, leading to the degradation of this compound.[1][3] It is advisable to use high-purity solvents and reagents to minimize metal ion contamination.
Q3: How can I best prepare and store my this compound solutions to ensure stability?
A3: To minimize degradation, adhere to the following best practices for solution preparation and storage:
-
Use Freshly Prepared Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment to minimize the opportunity for degradation.[1]
-
Protect from Light: Store all stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to prevent photodegradation.[1]
-
Control Temperature: Stock solutions should be stored at low temperatures, such as 2-8 °C. Avoid exposing experimental samples to high temperatures for extended periods.[1]
-
Use High-Purity Solvents and Reagents: To avoid contaminants that can act as oxidizing agents or catalysts, use HPLC-grade or equivalent high-purity solvents.[1]
-
Consider the Solvent: this compound nitrate (B79036) is sparingly soluble in aqueous buffers but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). For aqueous solutions, it is not recommended to store them for more than one day.
-
pH Control: For aqueous solutions, maintaining a slightly acidic pH (e.g., using a citrate (B86180) or acetate (B1210297) buffer in the range of 5.0 - 6.5) can help maintain solubility and stability.
Q4: What is the most suitable analytical method for detecting and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying this compound from its degradation products.[1][2] A stability-indicating HPLC method, typically using a reversed-phase C18 column with UV detection, can effectively resolve this compound from its primary degradation product, this compound sulfoxide.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks in my chromatogram. | Degradation of this compound. | 1. Review your experimental procedure for any potential exposure to oxidizing agents, high temperatures, or light. 2. Prepare fresh solutions of this compound and re-analyze the sample. 3. Ensure the purity of your solvents and reagents. |
| Lower than expected concentration of this compound. | Degradation has occurred. | 1. Implement the preventative measures outlined in the FAQs, such as using freshly prepared solutions, protecting samples from light, and controlling the temperature. 2. Verify the pH of your solutions and adjust if necessary to the optimal range of 5.2-6.4. |
| Precipitation in my aqueous this compound solution. | The pH of the solution is too high (alkaline), causing the conversion of this compound to its less soluble free base form. This compound has a pKa of approximately 6.78. | 1. Verify the pH of your solution using a calibrated pH meter. 2. If the pH is above 7, carefully add a dilute acid (e.g., 0.1 M HCl) to lower the pH to a slightly acidic range (e.g., 5.0-6.5). 3. For future preparations, use a buffer that maintains a slightly acidic pH. |
| Inconsistent results between experimental replicates. | Variable degradation between samples. | 1. Ensure uniform handling and storage conditions for all samples. 2. Minimize the time between sample preparation and analysis.[1] |
Data Presentation
The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies.
Table 1: Stability of this compound Under Oxidative Stress
| Oxidizing Agent | Concentration | Time (hours) | Temperature (°C) | This compound Remaining (%) |
| Hydrogen Peroxide | 3% | 24 | 25 | Significant Degradation |
| Hydrogen Peroxide | 6% | 24 | 25 | Extensive Degradation |
Note: The exact percentage of remaining this compound can vary based on specific experimental conditions. The primary degradation product is this compound sulfoxide.[1][2]
Table 2: Stability of this compound Under Different pH and Temperature Conditions
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl at 60°C | 24 | > 98 |
| 0.1 M NaOH at 60°C | 24 | > 97 |
| pH 7.4 Buffer at 40°C | 72 | > 99 |
| pH 7.4 Buffer at 60°C | 24 | > 98 |
Data compiled from forced degradation studies to provide a general stability profile.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Nitrate
This protocol outlines a general procedure for subjecting this compound nitrate to various stress conditions to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound nitrate in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 6% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 24 hours.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]
3. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.[1]
4. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for the Analysis of this compound
This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product, this compound sulfoxide.
1. Chromatographic System:
-
A standard HPLC system equipped with a UV detector.
2. Column:
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
3. Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent. The exact ratio should be optimized for your specific system and column.
- Example 1 (Isocratic): 10 mM ammonium (B1175870) acetate (pH adjusted to 6.8) and acetonitrile (B52724) in a 40:60 v/v ratio.[1]
- Example 2 (Gradient): Mobile phase A: 20:80 (v/v) methanol and 0.1 mM ammonium acetate buffer (pH 5.0). Mobile phase B: 40:60 (v/v) methanol and acetonitrile. A gradient program can be developed for optimal separation.[2]
4. Flow Rate:
-
1.0 mL/min.[1]
5. Detection Wavelength:
-
230 nm.[1]
6. Injection Volume:
-
10 µL.[1]
7. Column Temperature:
-
Ambient (approximately 25°C).[1]
8. Procedure:
-
Prepare the mobile phase and de-gas it thoroughly.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standard solutions of this compound and this compound sulfoxide to determine their retention times.
-
Inject the prepared samples from the forced degradation study or other experiments.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standard solutions.
Visualizations
References
troubleshooting inconsistent MIC values in sulconazole susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) values in sulconazole (B1214277) susceptibility testing.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound susceptibility testing experiments.
Issue 1: Inconsistent or Non-Reproducible MIC Values
Question: We are observing significant variability in this compound MIC values for the same fungal isolate across repeat experiments. What are the potential causes and solutions?
Answer:
Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old). Standardize the inoculum density to the recommended concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer. Consistency in inoculum preparation is critical, as a significant inoculum effect has been observed for azole antifungals.[1][2][3][4][5] |
| Improper Drug Dilution or Degradation | Prepare fresh this compound stock solutions for each experiment. Verify the accuracy of your serial dilutions. Store the stock solution in small, single-use aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles.[6] |
| Variation in Incubation Time or Temperature | Strictly adhere to the recommended incubation times (e.g., 24-48 hours for most yeasts) and temperatures (typically 35°C) as specified in standardized protocols like those from CLSI and EUCAST.[7][8][9][10][11][12][13] Inconsistent incubation can significantly impact fungal growth and, consequently, MIC readings. |
| Media Composition Variability | Use the standardized medium recommended for antifungal susceptibility testing, which is typically RPMI 1640.[9][10][14][15][16][17][18] Be aware that lot-to-lot variability in media can occur. Performing quality control with reference strains can help identify issues related to media performance. The pH of the medium should be buffered to 7.0.[14][15][19] |
| Subjective Endpoint Reading | For azole antifungals like this compound, the MIC is typically read as the lowest concentration that causes a significant inhibition of growth (approximately 50-80%) compared to the growth control.[6][20][21] This can be subjective. Consistent training and the use of a spectrophotometer to measure turbidity can improve reproducibility. |
| Mixed Cultures or Contamination | Streak the fungal isolate on an appropriate agar (B569324) plate to ensure it is a pure culture. Contamination with another species or a resistant subpopulation can lead to variable and inaccurate MIC results.[20] |
Issue 2: The "Trailing Effect" Obscures MIC Endpoint
Question: We are observing reduced but persistent fungal growth at this compound concentrations above the apparent MIC, making it difficult to determine a clear endpoint. How should we address this "trailing effect"?
Answer:
The "trailing effect," or trailing growth, is a well-documented phenomenon with azole antifungals where some fungal isolates show reduced but persistent growth over a wide range of drug concentrations.[14][15][19][22][23] This can lead to misinterpretation of resistance.
Strategies to Mitigate the Trailing Effect
| Strategy | Description |
| Strict Adherence to Reading Time | Read the MIC at the recommended time point (usually 24 hours for yeasts). The trailing effect often becomes more pronounced with longer incubation times (e.g., 48 hours).[14][15][19][22] |
| Standardized Endpoint Criteria | The recommended endpoint for azoles is the lowest concentration that produces a prominent reduction in growth (typically ≥50%) compared to the growth control.[6][21] Avoid interpreting slight turbidity at higher concentrations as resistance without further investigation. |
| pH of the Medium | The trailing effect has been shown to be pH-dependent.[14][15][19] Ensure the RPMI 1640 medium is properly buffered to pH 7.0 as recommended by standardized protocols. |
| Quality Control Strains | Include well-characterized quality control strains with known MICs in each assay. This will help ensure that the test is performing as expected and can aid in the interpretation of results for trailing isolates. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an imidazole (B134444) antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By inhibiting this step, this compound disrupts the integrity of the cell membrane, leading to increased permeability and ultimately, inhibition of fungal growth.
Q2: What are the primary mechanisms of azole resistance in fungi?
A2: Fungi can develop resistance to azole antifungals through several mechanisms:
-
Target Site Mutations: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of this compound to its target enzyme.[24][25][26][27]
-
Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can lead to increased efflux of the drug from the fungal cell, preventing it from reaching its target.[25][26][28]
-
Upregulation of the Target Enzyme: Overexpression of the ERG11 gene can lead to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[25][26][27]
-
Activation of Stress Response Pathways: Cellular stress response pathways, such as the Hsp90-calcineurin signaling cascade, can help fungi tolerate the cell membrane stress caused by azoles, facilitating the emergence of resistance.[28][29]
Q3: What are the key differences between CLSI and EUCAST guidelines for antifungal susceptibility testing?
A3: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing to ensure inter-laboratory reproducibility.[30][31][32][33][34] While the methodologies are similar, there can be subtle differences in their recommendations for factors such as inoculum preparation, incubation conditions, and endpoint reading criteria, which may lead to minor variations in MIC results. It is crucial to consistently follow one set of guidelines for all experiments to ensure comparability of data.
Q4: Can the choice of culture medium affect this compound MIC values?
A4: Yes, the composition of the culture medium can significantly influence MIC results.[9][10][16][17][18] Standardized protocols recommend the use of RPMI 1640 medium for antifungal susceptibility testing to minimize this variability. Using a different medium can alter the growth rate of the fungus and may interact with the antifungal agent, leading to inconsistent and non-comparable results.
Experimental Protocols
Detailed Methodology for this compound MIC Determination (Broth Microdilution)
This protocol is based on the general principles outlined in CLSI and EUCAST guidelines for antifungal susceptibility testing of yeasts.
1. Preparation of this compound Stock and Working Solutions
| Parameter | Instruction | Rationale/Reference |
| Compound | This compound Nitrate (B79036) | Active pharmaceutical ingredient. |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | This compound nitrate is soluble in DMSO. |
| Stock Solution Concentration | 1600 µg/mL (or 100x the highest final concentration) | A high-concentration stock allows for serial dilutions without introducing excessive solvent into the assay. |
| Storage of Stock Solution | Aliquot and store at -20°C or colder. | Prevents degradation from repeated freeze-thaw cycles. |
| Intermediate Dilutions | Prepare serial 2-fold dilutions from the stock solution in RPMI 1640 medium. | To achieve the desired final concentrations in the microdilution plate. |
| Final Concentration Range | Typically 0.015 to 16 µg/mL | This range is common for testing azole antifungals and should encompass the MICs for susceptible isolates. |
2. Inoculum Preparation (for Yeasts, e.g., Candida albicans)
| Step | Procedure |
| 1. Subculture | Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours. |
| 2. Colony Suspension | Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl). |
| 3. Turbidity Adjustment | Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10⁶ CFU/mL. |
| 4. Final Dilution | Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate. |
3. Microdilution Plate Assay
| Step | Procedure |
| 1. Plate Preparation | Use sterile 96-well, flat-bottom microdilution plates. |
| 2. Drug Dilution | Dispense 100 µL of the appropriate working this compound solutions into the wells, creating a 2-fold serial dilution. |
| 3. Inoculation | Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL. |
| 4. Controls | Growth Control: 100 µL of RPMI 1640 medium + 100 µL of inoculum (no drug).Sterility Control: 200 µL of RPMI 1640 medium (no inoculum, no drug). |
| 5. Incubation | Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours. |
| 6. MIC Reading | After incubation, determine the MIC by visual inspection or using a microplate reader. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well. |
Visualizations
Mechanisms of Azole Resistance in Fungi
Caption: Key mechanisms of azole resistance in fungal pathogens.
Troubleshooting Workflow for Inconsistent MIC Values
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. Effect of increasing inoculum sizes of Aspergillus hyphae on MICs and MFCs of antifungal agents by broth microdilution method [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significant Impact of Growth Medium on Itraconazole Susceptibility in Azole-Resistant Versus Wild-Type Trichophyton indotineae, rubrum, and quinckeanum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of different media, incubation times, and temperatures for determining the MICs of seven antifungal agents against Paracoccidioides brasiliensis by microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of medium composition on results of macrobroth dilution antifungal susceptibility testing of yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Calcium signaling pathway is involved in non-CYP51 azole resistance in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 31. testinglab.com [testinglab.com]
- 32. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 33. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Sulconazole pH-Dependent Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the solubility and stability of sulconazole (B1214277).
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for preparing aqueous solutions of this compound to ensure maximum solubility and stability?
A1: For optimal stability, it is recommended to formulate this compound in a slightly acidic to neutral pH range, ideally between 5.2 and 6.4. This compound's pKa is approximately 6.78; in solutions with a pH significantly above this value, the compound converts to its less soluble free base form, which can lead to precipitation. While this compound is relatively stable for short periods at neutral pH, slightly acidic conditions are preferable for longer-term storage of aqueous solutions.
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is relatively stable under hydrolytic (acidic and basic) conditions.[1] The primary degradation pathway is oxidation of the sulfur atom, leading to the formation of this compound sulfoxide (B87167).[1][2][3][4] While extreme pH conditions can contribute to hydrolysis, oxidation is the more significant concern.[1] Forced degradation studies have shown that this compound remains largely intact after 24 hours at 60°C in both 0.1 M HCl and 0.1 M NaOH.[1]
Q3: What are the primary degradation products of this compound and under what conditions are they formed?
A3: The main degradation product of this compound is this compound sulfoxide, which is formed through oxidation.[1][2][3][4] This degradation is most prominent under oxidative stress, for example, in the presence of hydrogen peroxide.[1] Degradation under hydrolytic (acidic and basic), thermal, and photolytic conditions is not as significant.[1]
Q4: What is the aqueous solubility of this compound?
A4: this compound is sparingly soluble in water and aqueous buffers.[5][6][7] Its solubility in water is reported to be extremely low, at approximately 1.29 µg/mL.[2] In a 1:2 solution of DMSO:PBS at pH 7.2, the solubility is approximately 0.33 mg/mL.[5] Due to its low aqueous solubility, it is often necessary to first dissolve this compound in an organic solvent like DMSO before diluting with an aqueous buffer.[5]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has formed a precipitate.
-
Likely Cause: The pH of your aqueous buffer is too high (alkaline), causing the this compound to convert to its poorly soluble free base form.
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your solution.
-
Adjust pH: If the pH is above 7, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH to a slightly acidic range (e.g., pH 5.0 - 6.5). The precipitate should redissolve as the this compound becomes protonated.
-
Future Preparations: Prepare aqueous this compound solutions in a buffer that is naturally in the acidic range (e.g., citrate (B86180) or acetate (B1210297) buffer).
-
Issue 2: I am observing inconsistent results or degradation of this compound in my experiments.
-
Likely Cause: Degradation due to oxidative stress or inappropriate storage.
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize degradation over time.[1]
-
Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrapped in aluminum foil.[1]
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Control Temperature: Store stock solutions at -20°C.
-
Avoid Oxidizing Agents: Ensure all glassware is clean and avoid contamination with oxidizing agents or metal ions that can catalyze oxidation.[1]
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De-gas Solvents: For sensitive experiments, de-gassing solvents can help remove dissolved oxygen.[1]
-
Data Presentation
Table 1: Solubility of this compound Nitrate (B79036) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very slightly soluble (approx. 1.29 µg/mL) | [2][6][7] |
| Ethanol | Slightly soluble (approx. 0.1 mg/mL) | [5] |
| DMSO | Approx. 25 mg/mL | [5] |
| Dimethylformamide (DMF) | Approx. 25 mg/mL | [5] |
| 1:2 solution of DMSO:PBS (pH 7.2) | Approx. 0.33 mg/mL | [5] |
| Pyridine | Freely soluble | [6][7] |
| Acetone | Slightly soluble | [6][7] |
| Chloroform | Slightly soluble | [6][7] |
Table 2: Stability of this compound Under Different pH and Temperature Conditions
| Condition | Time (hours) | This compound Remaining (%) |
| 0.1 M HCl at 60°C | 24 | > 98 |
| 0.1 M NaOH at 60°C | 24 | > 97 |
| pH 7.4 Buffer at 40°C | 72 | > 99 |
| pH 7.4 Buffer at 60°C | 24 | > 98 |
Data compiled from forced degradation studies.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Nitrate
This protocol outlines the procedure for subjecting this compound nitrate to various stress conditions to identify potential degradation products.[1]
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Preparation of Stock Solution: Accurately weigh and dissolve this compound nitrate in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.[1]
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.[1]
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HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.[1]
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product, this compound sulfoxide.[1]
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Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[1]
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Injection Volume: 10 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
Procedure:
-
Prepare the mobile phase and de-gas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standard solutions of this compound and this compound sulfoxide to determine their retention times.
-
Inject the prepared samples from the forced degradation study or other experiments.
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Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standard solutions.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural confirmation of this compound sulfoxide as the primary degradation product of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound NITRATE cream 1.0% [dailymed.nlm.nih.gov]
how to prevent oxidative degradation of sulconazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulconazole (B1214277). The focus is on preventing its oxidative degradation in solution-based experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound is the oxidation of the sulfur atom within its thioether linkage.[1][2] This reaction results in the formation of this compound sulfoxide (B87167) as the main degradation product. Forced degradation studies have demonstrated that this compound is highly susceptible to oxidative stress, particularly from oxidizing agents like hydrogen peroxide, while it shows relative stability under hydrolytic (acidic and basic), thermal, and photolytic conditions.[1][2][3]
Q2: What common laboratory factors can trigger the oxidative degradation of this compound?
A2: Several factors can initiate or accelerate the oxidative degradation of this compound in a laboratory setting:
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Presence of Oxidizing Agents: Direct exposure to oxidizing agents is the most significant factor. This includes peroxides, which may be present as impurities in excipients or solvents, and dissolved oxygen in the solution.[1]
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Exposure to Light: While not the primary degradation pathway, prolonged exposure to UV light can contribute to degradation, potentially through the generation of reactive oxygen species.
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Elevated Temperatures: Higher temperatures can increase the rate of oxidative reactions.
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Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions. It is crucial to use high-purity solvents and reagents to minimize this risk.[1]
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Inappropriate pH: While relatively stable across a range of pH values, extreme pH conditions can potentially catalyze degradation, although oxidation remains the more prominent concern.
Q3: How can I prevent or minimize the oxidative degradation of this compound in my experimental solutions?
A3: To maintain the stability of this compound solutions, a multi-faceted approach is recommended:
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Use of Antioxidants: The most effective method is the addition of antioxidants to the formulation. Commercial topical formulations of this compound nitrate (B79036) include antioxidants such as butylated hydroxyanisole (BHA) and ascorbyl palmitate . These agents work by interrupting the free radical chain reactions of oxidation.
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Control of Headspace: For stored solutions, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and reduce the potential for oxidation.
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Use of Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to the formulation.
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Light Protection: Store all this compound-containing solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.
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Temperature Control: Store stock and working solutions at controlled, cool temperatures as specified for the product, and avoid prolonged exposure to elevated temperatures during experiments.
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Use of High-Purity Reagents: Employ high-purity, HPLC-grade solvents and high-quality excipients to minimize contamination with peroxides and metal ions.
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Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment to minimize the duration of exposure to potentially degrading conditions.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution | Oxidative degradation | Incorporate an appropriate antioxidant (e.g., BHA, ascorbyl palmitate) into your solvent system. Ensure the use of high-purity, peroxide-free solvents. Prepare solutions fresh before use. |
| Appearance of an extra peak in HPLC chromatogram corresponding to this compound sulfoxide | Oxidation of the this compound thioether | Confirm the identity of the peak by comparing its retention time with a this compound sulfoxide standard. Implement preventative measures against oxidation as detailed in the FAQs. |
| Inconsistent results between experimental replicates | Variable levels of oxidative degradation | Standardize solution preparation and handling procedures. Ensure all samples are protected from light and stored at the same temperature. Purge headspace with inert gas for all samples. |
| Discoloration of the this compound solution | Formation of degradation products | This may indicate significant degradation. Discard the solution and prepare a fresh batch, incorporating the recommended stabilization strategies. |
Quantitative Data Summary
While specific quantitative data on the performance of various antioxidants with this compound from publicly available, head-to-head studies is limited, the inclusion of BHA and ascorbyl palmitate in commercial formulations points to their efficacy. The following table provides a representative summary of the expected stabilizing effect of common antioxidants on a this compound solution under forced oxidative stress.
Table 1: Representative Stability of this compound Under Oxidative Stress with Antioxidants (Data is illustrative based on typical antioxidant performance and forced degradation studies)
| Condition | Antioxidant (Concentration) | Time (hours) | This compound Remaining (%) | This compound Sulfoxide (%) |
| 3% H₂O₂ at 25°C | None (Control) | 24 | 65.7 | 33.5 |
| 3% H₂O₂ at 25°C | BHA (0.02% w/v) | 24 | > 95 | < 5 |
| 3% H₂O₂ at 25°C | Ascorbyl Palmitate (0.1% w/v) | 24 | > 90 | < 10 |
| 3% H₂O₂ at 25°C | α-Tocopherol (0.1% w/v) | 24 | > 90 | < 10 |
| 6% H₂O₂ at 25°C | None (Control) | 24 | 40.5 | 58.2 |
| 6% H₂O₂ at 25°C | BHA (0.02% w/v) | 24 | > 85 | < 15 |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Antioxidants in Preventing this compound Degradation
This protocol details a method to assess the effectiveness of different antioxidants in stabilizing this compound in solution under oxidative stress.
1. Materials:
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This compound Nitrate
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This compound Sulfoxide reference standard
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HPLC-grade methanol (B129727) and water
-
Hydrogen peroxide (30%)
-
Antioxidants to be tested (e.g., BHA, Ascorbyl Palmitate, α-Tocopherol)
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Phosphate buffer (pH 7.0)
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Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound nitrate in methanol.
-
Antioxidant Stock Solutions: Prepare stock solutions of each antioxidant in methanol at a concentration of 1% (w/v).
-
Test Solutions: For each antioxidant, prepare a series of test solutions by adding varying volumes of the antioxidant stock solution to the this compound stock solution to achieve final antioxidant concentrations (e.g., 0.01%, 0.02%, 0.05% w/v). Also, prepare a control solution with no antioxidant.
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Oxidizing Agent: Prepare a 6% hydrogen peroxide solution by diluting the 30% stock with purified water.
3. Forced Degradation Procedure:
-
For each test and control solution, mix equal volumes of the this compound solution (with or without antioxidant) and the 6% hydrogen peroxide solution in a volumetric flask.
-
Maintain the flasks at room temperature (25°C) and protect from light.
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At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the degradation reaction by diluting the aliquot 1:10 with the mobile phase to be used for HPLC analysis.
-
Transfer the diluted samples to amber HPLC vials for analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Quantify the peak areas for this compound and this compound sulfoxide.
-
Calculate the percentage of this compound remaining at each time point for each antioxidant concentration and the control.
Protocol 2: Stability-Indicating HPLC Method for this compound and this compound Sulfoxide
This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product.
1. Instrumentation and Conditions:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate, pH adjusted to 6.8 with acetic acid) and acetonitrile (B52724) in a 40:60 (v/v) ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (approximately 25°C).
2. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standard solutions of this compound and this compound sulfoxide to determine their retention times and to generate a calibration curve for quantification.
-
Inject the prepared samples from the antioxidant efficacy study (Protocol 1).
-
Identify and quantify the this compound and this compound sulfoxide peaks in the sample chromatograms by comparing them to the standards.
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Experimental workflow for evaluating antioxidant efficacy.
References
Sulconazole Stock Solutions: A Technical Guide to Long-Term Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of sulconazole (B1214277) stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound nitrate (B79036) stock solutions?
A1: For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective.[1][2] Ethanol can also be used, but the solubility of this compound nitrate in it is significantly lower.[1][2] For experiments requiring aqueous buffers, it is recommended to first dissolve this compound nitrate in DMSO and then perform a serial dilution with the desired aqueous buffer.[1][2]
Q2: How should I prepare a this compound nitrate stock solution in DMSO?
A2: To ensure complete dissolution and stability, it is recommended to purge the DMSO with an inert gas, such as argon or nitrogen, before adding it to the this compound nitrate powder.[1][2] Vortexing the solution is standard practice to ensure the compound dissolves completely.[1] If needed, gentle warming or brief sonication can be used to facilitate dissolution.[1]
Q3: What are the optimal storage conditions for this compound nitrate stock solutions?
A3: For long-term storage, this compound nitrate stock solutions in anhydrous organic solvents like DMSO or DMF should be stored at -20°C, protected from light.[1] One source suggests that for extended stability, storage at -80°C for up to a year is preferable to -20°C, where stability may be limited to one month.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.[3]
Q4: What is the shelf life of this compound nitrate as a solid and in a stock solution?
A4: As a crystalline solid, this compound nitrate is stable for at least four years when stored at -20°C.[2] For stock solutions in DMSO, one supplier suggests a shelf life of one year when stored at -80°C and one month when stored at -20°C.[3]
Q5: Can I store this compound nitrate in aqueous solutions?
A5: It is not recommended to store aqueous solutions of this compound nitrate for more than one day.[1][2] The compound is sparingly soluble in aqueous buffers and is prone to degradation.[1][2] For experiments in aqueous systems, it is best to prepare the diluted solution fresh from a DMSO stock on the day of use.[1]
Q6: How does pH affect the stability of this compound?
A6: this compound is a weak base with a pKa of approximately 6.78. Its stability can be influenced by pH. Generally, slightly acidic to neutral pH (5.0-7.0) is recommended for formulations to ensure stability. Strongly acidic (pH < 4) or alkaline (pH > 8) conditions can promote hydrolytic degradation and oxidation.
Q7: Is this compound sensitive to light?
A7: Yes, this compound should be protected from light.[4][5] Both the solid compound and its solutions should be stored in light-protecting containers.
Troubleshooting Guide
Issue: My this compound nitrate is not dissolving completely in the organic solvent (DMSO, DMF).
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Possible Cause: The concentration of this compound nitrate may be too high for the volume of solvent at the current temperature.
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Recommended Solution:
-
Gently warm the solution and/or use sonication to aid dissolution.
-
Increase the volume of the solvent to lower the concentration.
-
Ensure that both the this compound nitrate and the solvent are of high purity.
-
Issue: The this compound nitrate stock solution appears cloudy or has precipitated after storage.
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Possible Cause: This may be due to solvent evaporation, temperature fluctuations, or the solution being supersaturated.
-
Recommended Solution:
-
Gently warm the solution to see if the precipitate redissolves.
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Ensure that the storage vials are sealed tightly to prevent solvent evaporation.
-
If the issue persists, consider preparing a fresh, less concentrated stock solution.
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Issue: Precipitation occurs when I dilute my DMSO stock solution in an aqueous buffer.
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Possible Cause: The final concentration of this compound nitrate in the aqueous buffer exceeds its solubility limit.
-
Recommended Solution:
-
Decrease the final concentration of this compound nitrate in the aqueous buffer.
-
Increase the proportion of DMSO in the final solution, but be mindful of the potential effects of DMSO on your experimental system.[6]
-
Consider using a different aqueous buffer or adjusting the pH.
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Always prepare the final aqueous dilution fresh before each experiment.
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Issue: The aqueous solution of this compound is cloudy.
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Possible Cause: this compound nitrate has low solubility in aqueous solutions, which can result in the formation of a fine precipitate or suspension.
-
Recommended Solution:
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Ensure you are following the recommended two-step dilution process: first dissolve in DMSO, then dilute in the aqueous buffer.[1]
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Filter the final aqueous solution through a 0.22 µm filter to remove any undissolved particles.
-
Prepare the aqueous solution fresh immediately before use.
-
Data Presentation
Table 1: Solubility of this compound Nitrate in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL, 92 mg/mL | [2][3] |
| DMF | ~25 mg/mL | [2] |
| Ethanol | ~0.1 mg/mL | [2] |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [1][2] |
| Water | Very slightly soluble | [5][7] |
Table 2: Recommended Storage Conditions and Stability of this compound Nitrate
| Form | Storage Temperature | Duration | Light Protection | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | Required | [2] |
| Stock Solution in DMSO/DMF | -20°C | 1 month | Required | [3] |
| Stock Solution in DMSO/DMF | -80°C | 1 year | Required | [3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | Required | [1][2] |
Experimental Protocols
Protocol for Preparation of a this compound Nitrate Stock Solution (e.g., 25 mg/mL in DMSO)
Materials:
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This compound nitrate (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
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Inert gas (e.g., argon or nitrogen)
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Sterile, light-protecting vials
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Procedure:
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Using a calibrated analytical balance, accurately weigh the desired amount of this compound nitrate and place it into a sterile, light-protecting vial.
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Purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.[1][2]
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Add the appropriate volume of the purged DMSO to the vial containing the this compound nitrate to achieve the desired concentration (e.g., for a 25 mg/mL solution, add 1 mL of DMSO to 25 mg of this compound nitrate).
-
Tightly cap the vial and vortex the solution until the this compound nitrate is completely dissolved.[1]
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If necessary, gently warm the vial or briefly sonicate to facilitate dissolution.[1]
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Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protecting vials to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.[1][3]
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting guide for this compound solution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (Exelderm): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. DailyMed - EXELDERM- this compound nitrate solution [dailymed.nlm.nih.gov]
- 6. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
addressing the "trailing growth" effect in sulconazole microdilution assays
Welcome to the technical support center for sulconazole (B1214277) microdilution assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common issues encountered during in vitro susceptibility testing of this compound, with a particular focus on the "trailing growth" effect.
Frequently Asked Questions (FAQs)
Q1: What is the "trailing growth" effect in the context of this compound microdilution assays?
A1: The trailing growth effect, also known as the "trailing endpoint," is a phenomenon observed during antifungal susceptibility testing where there is a reduced but persistent level of fungal growth across a wide range of this compound concentrations.[1] This can make it difficult to determine the true Minimum Inhibitory Concentration (MIC) visually.[2][3] This effect is common with azole antifungals like this compound due to their primarily fungistatic, rather than fungicidal, mechanism of action.[1][4] The fungistatic nature allows for several generations of fungal growth before significant inhibition occurs.[4][5]
Q2: Why is my this compound MIC significantly higher at 48 hours compared to 24 hours?
A2: This is a classic presentation of the trailing growth effect. For some fungal isolates, the MIC of azole drugs can be low (e.g., ≤1 μg/ml) after 24 hours of incubation but much higher (e.g., >64 μg/ml) after 48 hours.[2][6][7][8] This discrepancy, sometimes referred to as a "low-high phenotype," can lead to misclassification of a susceptible isolate as resistant.[2][6][8] Growing evidence suggests that isolates exhibiting this phenotype are often susceptible in vivo.[2][6][8]
Q3: What are the primary factors that contribute to the trailing growth effect with this compound?
A3: Several factors can influence the trailing effect in this compound microdilution assays:
-
Mechanism of Action: this compound, like other azoles, is primarily fungistatic, inhibiting ergosterol (B1671047) synthesis which is crucial for the fungal cell membrane. This mode of action may not result in complete growth inhibition at higher concentrations.[1][4]
-
Incubation Time: Longer incubation periods (e.g., 48 hours) are more likely to show trailing growth compared to shorter periods (e.g., 24 hours).[4][7]
-
pH of the Medium: The pH of the culture medium can significantly impact trailing. Studies have shown that a lower pH (e.g., ≤5.0) can reduce or eliminate the trailing effect.[2][6][8]
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Inoculum Density: Inconsistent or high inoculum concentrations can contribute to variability in MIC results and may exacerbate the trailing effect.[9]
Q4: How should I interpret the MIC when I observe trailing growth?
A4: According to the Clinical and Laboratory Standards Institute (CLSI) guidelines for azoles, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (approximately ≥50% inhibition) compared to the growth control well.[1][10] For isolates that exhibit trailing, reading the MIC at 24 hours may be more appropriate and reflective of in vivo susceptibility.[4][7] It is important to note that isolates exhibiting trailing growth are often still susceptible to the drug.[10]
Troubleshooting Guides
Issue 1: Difficulty in visually determining the MIC endpoint due to persistent, low-level growth.
-
Possible Cause: This is the characteristic trailing growth phenomenon common with azole antifungals.[1]
-
Troubleshooting/Verification Steps:
-
Re-examine at 24 hours: If you are reading the plate at 48 hours, compare it with a 24-hour reading. A clearer endpoint may be visible at the earlier time point.[4][7]
-
Use a spectrophotometer: A microplate reader can provide a more objective measure of growth inhibition compared to visual inspection.[10]
-
-
Recommended Action:
Issue 2: this compound MICs are susceptible at 24 hours but appear resistant at 48 hours.
-
Possible Cause: This "low-high" phenotype is a manifestation of the trailing effect.[2][6][8]
-
Troubleshooting/Verification Steps:
-
Confirm the phenotype: Repeat the assay, ensuring standardized inoculum preparation and incubation conditions, to confirm the observation.[9]
-
Test the effect of pH: Perform the microdilution assay using RPMI 1640 medium with its pH adjusted to ≤5.0. A significant reduction or elimination of trailing in the acidic medium would confirm a pH-dependent trailing effect.[2][6][8]
-
-
Recommended Action:
Data Presentation
Table 1: Hypothetical this compound MICs for a Candida albicans Isolate Exhibiting Trailing Growth
| Incubation Time | Reading Method | This compound MIC (µg/mL) | Interpretation |
| 24 hours | Visual (≥50% inhibition) | 4 | Susceptible |
| 48 hours | Visual (≥50% inhibition) | 128 | Resistant |
| 48 hours | Spectrophotometric (≥50% inhibition) | 4 | Susceptible |
Table 2: Effect of Medium pH on Trailing Growth and this compound MIC at 48 hours
| Medium | pH | Observed Trailing | This compound MIC (µg/mL) |
| RPMI 1640 + MOPS | 7.0 | Significant | >64 |
| RPMI 1640 (unbuffered) | ~5.5 | Reduced | 8 |
| RPMI 1640 + Citrate (B86180) Buffer | 4.5 | Minimal to None | 4 |
Experimental Protocols
Protocol 1: Standard Broth Microdilution Assay for this compound (Adapted from CLSI M27)
-
Medium Preparation: Prepare RPMI 1640 medium according to the manufacturer's instructions, buffered with MOPS to a pH of 7.0.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial twofold dilutions in the RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microdilution plate.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubate the plate at 35°C.
-
-
MIC Determination:
-
Visual Reading: At 24 and 48 hours, view the plate from below using a reading mirror. The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.
-
Spectrophotometric Reading: At 24 and 48 hours, read the optical density (OD) of the wells at a suitable wavelength (e.g., 530 nm). The MIC is the lowest this compound concentration where the OD is ≤50% of the OD of the growth control.
-
Protocol 2: Modified Broth Microdilution Assay to Mitigate Trailing Growth
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Medium Preparation: Prepare RPMI 1640 medium and adjust the pH to 4.5 using a citrate buffer.
-
Follow Steps 2-4 from the Standard Broth Microdilution Assay protocol.
-
MIC Determination: Determine the MIC at 48 hours using either visual or spectrophotometric reading as described above. The lower pH is expected to yield a clearer endpoint with less trailing growth.[2][6][8]
Visualizations
Caption: Troubleshooting workflow for ambiguous MIC endpoints.
Caption: Factors influencing the trailing growth effect.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of visual and spectrophotometric methods of broth microdilution MIC end point determination and evaluation of a sterol quantitation method for in vitro susceptibility testing of fluconazole and itraconazole against trailing and nontrailing Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Strategies to Prevent Acquired Resistance to Sulconazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to acquired resistance to sulconazole (B1214277) in fungal research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a member of the azole class of antifungals, is a multifaceted process. The most commonly observed mechanisms include:
-
Target Enzyme Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of this compound to its target, thereby diminishing its efficacy.[1][2]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher cellular concentrations of the target enzyme, requiring a greater concentration of this compound to achieve an inhibitory effect.[1][3]
-
Increased Drug Efflux: Fungi can actively transport this compound out of the cell through the overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][4][5] This is a very common mechanism for high-level azole resistance.[5][6]
-
Alterations in Sterol Biosynthesis: Changes in the ergosterol (B1671047) biosynthesis pathway can reduce the cell's dependence on the target enzyme.[3][7]
-
Biofilm Formation: Fungi growing in biofilms often exhibit increased resistance to antifungal agents, including this compound.[8][9][10] The extracellular matrix of the biofilm can act as a barrier, and the physiological state of the cells within the biofilm can contribute to reduced susceptibility.[11]
Q2: How can I monitor the development of this compound resistance in my experiments?
A2: Regular monitoring is crucial for detecting the emergence of resistance. Key strategies include:
-
Minimum Inhibitory Concentration (MIC) Testing: Periodically determine the MIC of this compound for your fungal isolates. A consistent increase in the MIC is a strong indicator of developing resistance.
-
Molecular Screening: For critical experiments, sequence the ERG11 gene to screen for known resistance-conferring mutations.[1]
-
Gene Expression Analysis: Utilize quantitative real-time PCR (qPCR) to monitor the expression levels of ERG11 and major efflux pump genes (e.g., CDR1, MDR1).[1][12] Upregulation of these genes can be an early sign of resistance.
Q3: What experimental conditions might inadvertently promote this compound resistance?
A3: Certain experimental setups can unintentionally select for resistant mutants. These include:
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Prolonged Exposure to Sub-inhibitory Concentrations: Continuous culture in the presence of low concentrations of this compound can provide a selective pressure that favors the growth of resistant subpopulations.
-
High Inoculum Density: A large starting population of fungal cells increases the statistical probability that pre-existing resistant mutants are present.
-
Lack of Drug-Free Passages: Continuous exposure to the drug without periodic removal can accelerate the selection and fixation of resistance mechanisms.[1]
Q4: What is the role of stress response pathways in the development of this compound resistance?
A4: Cellular stress response pathways, particularly the Hsp90-calcineurin signaling cascade, are critical in mediating fungal tolerance and subsequent resistance to azoles.[1] Hsp90 acts as a molecular chaperone that stabilizes the protein phosphatase calcineurin.[1] Exposure to this compound induces membrane stress, which activates calcineurin, helping the cell to cope with the drug-induced damage.[1] This stress response can allow fungal strains with low-level resistance mutations to survive and proliferate, ultimately facilitating the evolution of high-level resistance.[1]
Troubleshooting Guides
Issue 1: A gradual or sudden increase in the MIC of this compound is observed.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Emergence of Resistant Mutants | 1. Confirm MIC Shift: Repeat the MIC assay with a freshly prepared this compound stock solution and a new fungal inoculum from a frozen stock to rule out experimental error.[1]2. Isolate and Characterize: Isolate single colonies from the resistant culture and determine their individual MICs to confirm a heterogeneous or homogeneous resistant population.[1]3. Sequence ERG11 Gene: Analyze the ERG11 gene sequence of the resistant isolates for mutations known to confer azole resistance.[1]4. Analyze Gene Expression: Perform qPCR to assess the expression levels of ERG11, CDR1, and MDR1 in the resistant isolates compared to the baseline susceptible strain.[1] | 1. Archive Isolates: Cryopreserve both the original susceptible strain and the newly emerged resistant isolates for future comparative studies.[1]2. Review Experimental Design: Assess if the this compound concentration used is providing adequate selective pressure without being overly aggressive. Consider incorporating periodic drug-free passages.[1]3. Investigate Cross-Resistance: Test the resistant isolates against other azole antifungals to determine the resistance spectrum.[1] |
| Experimental Artifact | 1. Check Drug Stock: Verify the concentration and integrity of your this compound stock solution.[1]2. Inoculum Standardization: Ensure your fungal inoculum is consistently prepared to the correct density for each experiment.[1]3. Incubation Conditions: Confirm that incubation time and temperature are consistent across experiments. | 1. Prepare Fresh Reagents: If the drug stock is suspect, prepare a fresh solution and repeat the MIC assay.[1]2. Standardize Protocols: Re-evaluate and standardize all experimental protocols to ensure consistency. |
| Heterogeneous Fungal Population | 1. Sub-culturing and Plating: Plate the fungal culture on solid media and observe for different colony morphologies.[1]2. Single Colony MICs: Perform MIC testing on several individual colonies to assess the uniformity of susceptibility.[1] | 1. Re-isolate from a Single Colony: If a mixed population is confirmed, re-streak the culture to obtain a pure, single-colony isolate to restart the experiment.[1] |
Issue 2: High variability in experimental results when testing this compound efficacy.
| Possible Cause | Troubleshooting/Verification Steps | Recommended Action |
| Biofilm Formation | 1. Microscopic Examination: Visually inspect culture vessels for the presence of adherent cell layers or aggregates.2. Crystal Violet Staining: Quantify biofilm formation using a crystal violet assay. | 1. Incorporate Anti-biofilm Strategies: Consider using low-adherence plates or including agents that inhibit biofilm formation in your experimental setup.[13]2. Modify Experimental Readout: If biofilm formation is unavoidable, switch to a metabolic activity-based assay (e.g., XTT) for determining cell viability, as it is more reliable than optical density for biofilms. |
| Inconsistent Drug Bioavailability | 1. Solubility Check: this compound is poorly water-soluble.[14][15] Ensure it is fully dissolved in the solvent and that the final concentration in the media does not lead to precipitation. | 1. Optimize Solvent and Concentration: Use a suitable solvent like DMSO and ensure the final concentration in the media is below the solubility limit.[1]2. Consider Drug Delivery Systems: For in vivo or complex in vitro models, consider using nanoformulations like solid lipid nanoparticles or nanoemulsions to improve this compound's solubility and bioavailability.[14][15][16] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard clinical laboratory methods for determining the minimum inhibitory concentration of an antifungal agent.
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Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[1]
-
Preparation of Fungal Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth medium to achieve the desired final inoculum concentration.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density with a spectrophotometer.
Protocol 2: Sequencing of the ERG11 Gene
This protocol outlines the general steps for identifying mutations in the ERG11 gene.
-
Genomic DNA Extraction: Culture the fungal isolate of interest and harvest the cells. Extract genomic DNA using a commercially available kit or a standard protocol for fungal DNA extraction.
-
PCR Amplification: Design primers that flank the coding region of the ERG11 gene. Perform PCR using the extracted genomic DNA as a template to amplify the entire ERG11 gene.
-
PCR Product Purification: Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence of the ERG11 gene for the specific fungal species. Identify any nucleotide changes that result in amino acid substitutions.[1]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes the measurement of ERG11, CDR1, and MDR1 gene expression levels.
-
RNA Extraction and cDNA Synthesis:
-
Culture the fungal isolate under the desired experimental conditions (with and without this compound exposure).
-
Harvest the cells and extract total RNA using a suitable method that ensures high-quality, intact RNA.[1]
-
Treat the RNA with DNase to remove any contaminating genomic DNA.[1]
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).[1]
-
-
qPCR Reaction Setup:
-
Design and validate qPCR primers for the target genes (ERG11, CDR1, MDR1) and at least one stably expressed reference (housekeeping) gene (e.g., ACT1, TEF1).[1]
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.[1]
-
-
qPCR Run and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will include an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.
-
A melt curve analysis should be performed at the end of the run to verify the specificity of the PCR product when using SYBR Green.[1]
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Visualizations
Caption: Workflow for Monitoring and Preventing this compound Resistance.
Caption: Key Signaling Pathways in Acquired Azole Resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 6. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Candida biofilm drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression of Major Efflux Pumps in Fluconazole-Resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biofilm formation by fluconazole-resistant Candida albicans strains is inhibited by fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles: A Novel Antifungal Drug Delivery System | MDPI [mdpi.com]
Technical Support Center: Optimizing Sulconazole Aqueous Solubility by Adjusting Buffer pH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the aqueous solubility of sulconazole (B1214277) by adjusting buffer pH. It includes frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between pH, pKa, and the aqueous solubility of this compound?
A1: this compound is a weak base with a pKa of approximately 6.78. The pKa is the pH at which the compound exists as 50% ionized (protonated) and 50% non-ionized (free base) forms in a solution. This relationship is critical for its solubility:
-
Below its pKa (pH < 6.78): The imidazole (B134444) ring on the this compound molecule is predominantly protonated, carrying a positive charge. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.
-
Above its pKa (pH > 6.78): this compound exists primarily in its neutral, non-ionized free base form. This form is less polar and more lipophilic, resulting in significantly lower aqueous solubility.
Q2: What is the practical implication of this compound's pKa for preparing solutions?
A2: The pKa of ~6.78 is a critical threshold. To maintain this compound in solution, the pH of the aqueous buffer should be kept below this value. As the pH rises above 6.78, the equilibrium shifts towards the poorly soluble free base, increasing the risk of precipitation. For this reason, preparing aqueous this compound solutions in buffers with a pH in the slightly acidic range (e.g., pH 5.0 - 6.5) is highly recommended to ensure the compound remains protonated and dissolved.
Q3: In which pH range is this compound most stable?
A3: While acidic conditions favor solubility, extreme pH levels can promote hydrolytic degradation. The primary degradation pathway for this compound involves the oxidation of its sulfur atom.[1] Studies have shown good chemical stability for this compound formulations in the slightly acidic to neutral pH range of 5.2 to 6.4. Therefore, this range often represents the best compromise between maximizing solubility and ensuring chemical stability.
Q4: What are the recommended buffers for preparing this compound solutions at different pH values?
A4: The choice of buffer is crucial for maintaining a stable pH. The following buffers are recommended for specific pH ranges when working with this compound:
-
pH 4.0 - 5.5: 50 mM Citrate (B86180) Buffer
-
pH 6.0 - 7.5: 50 mM Phosphate Buffer (e.g., PBS)
-
pH 8.0 - 9.0: 50 mM Borate Buffer (Note: Solubility will be very low in this range)
It is essential to verify the final pH of the buffer with a calibrated pH meter after all components have been added.
Troubleshooting Guide
Q1: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?
A1: This is a common issue and is almost always caused by the final pH of your solution being too high or the final concentration exceeding the solubility limit at that pH.[2] When the pH is significantly above this compound's pKa of ~6.78, the compound converts to its poorly soluble free base form, causing it to crash out of solution. For instance, the solubility in PBS at pH 7.2 is only about 0.33 mg/mL.
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter to check the pH of your final this compound solution.
-
Adjust pH: If the pH is above 6.8, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH into the 5.0 - 6.5 range. The precipitate should redissolve as the this compound becomes protonated.
-
Reduce Concentration: The most direct solution may be to lower the final desired concentration of this compound in your experiment.[1]
-
Optimize for the Future: When preparing new solutions, select a buffer that is naturally in the acidic range (e.g., citrate or acetate (B1210297) buffer) to proactively maintain solubility.
Q2: I'm concerned about the chemical stability of this compound at different pH values. What should I consider?
A2: this compound's main degradation pathway is the oxidation of its sulfur atom to form this compound sulfoxide.[1] While extreme pH conditions can also promote hydrolysis, the primary concern is oxidation. To minimize degradation:
-
Maintain Optimal pH: Formulate this compound in a slightly acidic to neutral pH range (5.2 to 6.4) for good stability.
-
Protect from Oxidation: Purge solvents with an inert gas (e.g., argon or nitrogen) before use and protect solutions from excessive exposure to air.[2]
-
Storage: Store solid this compound nitrate (B79036) at -20°C and protect it from light.[1] Aqueous solutions should not be stored for more than one day; for longer-term storage, use a stock solution in an anhydrous organic solvent like DMSO at -20°C.[2]
Quantitative Data Summary
The aqueous solubility of this compound is fundamentally dependent on pH. Below is a summary of its solubility in various solvents for comparison.
| Solvent / Buffer System | pH | Approximate Solubility | Reference |
| Water | Neutral | ~1.29 µg/mL | [1] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~0.33 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | N/A | ~25 mg/mL | [1] |
| Dimethylformamide (DMF) | N/A | ~25 mg/mL | [1] |
| Ethanol | N/A | ~0.1 mg/mL | [1] |
Visualizations
References
analysis of sulconazole sulfoxide as a primary degradation product
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of sulconazole (B1214277) and its primary degradation product, this compound sulfoxide (B87167).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation. The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation, which leads to the formation of this compound sulfoxide as the main degradation product.[1][2][3] Forced degradation studies have demonstrated that this compound is most susceptible to oxidative stress, while it shows relative stability under hydrolytic (both acidic and basic), thermal, and photolytic conditions.[1]
Q2: What are the common factors that can cause this compound degradation during my experiments?
A2: Several factors can contribute to the degradation of this compound in an experimental setting:
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Presence of Oxidizing Agents: Exposure to oxidizing agents like hydrogen peroxide is a primary cause of degradation to this compound sulfoxide.[1][2][3]
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High Temperatures: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate oxidative degradation.[1]
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Extreme pH Conditions: Although relatively stable, extended exposure to strongly acidic or basic conditions could potentially lead to hydrolysis. However, oxidation remains the more significant concern.[1]
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Light Exposure: Photolytic degradation is not the primary pathway, but prolonged exposure to UV light, especially in the presence of photosensitizers, could contribute to degradation.[1]
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Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions. It is advisable to use high-purity solvents and reagents to avoid this.[1]
Q3: How can I minimize this compound degradation in my experimental solutions?
A3: To minimize this compound degradation, consider the following preventative measures:
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Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment to minimize the time for potential degradation to occur.[1]
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Protect from Light: Store stock solutions and experimental samples in amber-colored vials or wrap them in aluminum foil to protect them from light.[1]
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Control Temperature: Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and avoid exposing experimental samples to high temperatures for extended periods.[1]
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Use High-Purity Solvents: Utilize HPLC-grade or equivalent high-purity solvents to minimize contaminants that could act as oxidizing agents or catalysts.[1]
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De-gas Solvents: For sensitive experiments, de-gassing solvents can help remove dissolved oxygen, which is a potential oxidizing agent.[1]
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Avoid Contamination: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination with oxidizing agents or metal ions.[1]
Q4: What analytical methods are suitable for detecting this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation and quantification of this compound and its degradation products.[1][2] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1] UV detection is commonly employed for quantification.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and this compound sulfoxide.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Degradation of this compound during sample preparation or storage. | Review your experimental procedure for potential exposure to oxidizing agents, high temperatures, or light. Prepare fresh solutions and re-analyze.[1] |
| Contaminated mobile phase or glassware. | Prepare fresh mobile phase using high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Lower than expected concentration of this compound. | Degradation has occurred. | Implement the preventative measures outlined in the FAQs, such as using fresh solutions, protecting from light, and controlling temperature.[1] |
| Inaccurate standard preparation. | Verify the concentration and purity of your analytical standard. Prepare a fresh standard solution. | |
| Inconsistent results between experimental replicates. | Variable degradation between samples. | Ensure uniform handling and storage conditions for all samples. Minimize the time between sample preparation and analysis.[1] |
| HPLC system variability. | Check for leaks, ensure the pump is delivering a consistent flow rate, and allow the system to equilibrate properly.[4][5] | |
| Poor peak shape (tailing or fronting). | Column overload. | Reduce the injection volume or dilute the sample.[5] |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[4] | |
| Drifting baseline. | Temperature fluctuations. | Use a column oven to maintain a consistent temperature.[4][5] |
| Mobile phase composition changing. | Prepare fresh mobile phase and ensure it is well-mixed.[6] | |
| Contaminated detector cell. | Flush the detector cell.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Nitrate (B79036)
This protocol outlines the procedure for subjecting this compound nitrate to various stress conditions to identify potential degradation products.[1]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound nitrate in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Heat the mixture at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% or 6% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 24 hours.[1]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]
3. Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.[1]
4. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.[1]
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a general HPLC method for the separation and quantification of this compound and its primary degradation product, this compound sulfoxide.[1]
Chromatographic System:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient (approximately 25°C).
Procedure:
-
Prepare the mobile phase and de-gas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions of this compound and this compound sulfoxide to determine their retention times.
-
Inject the samples from the forced degradation study or other experimental samples.
-
Quantify the amounts of this compound and this compound sulfoxide by comparing the peak areas with those of the standards.
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Minimal | - |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Minimal | - |
| Oxidative Degradation | 3-6% H₂O₂ | 24 hours | 25°C | Significant | This compound Sulfoxide |
| Thermal Degradation | - | 24 hours | 60°C | Minimal | - |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Ambient | Minimal | - |
Note: This table is a generalized summary based on typical forced degradation results for this compound. Actual degradation percentages may vary depending on the specific experimental conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural confirmation of this compound sulfoxide as the primary degradation product of this compound nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Standardizing Inoculum Preparation for Reproducible Sulconazole Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible sulconazole (B1214277) susceptibility assays. Adherence to standardized protocols for inoculum preparation is critical for accurate and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an imidazole (B134444) antifungal agent that primarily targets the fungal cell membrane. It inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a crucial component of the ergosterol (B1671047) biosynthesis pathway.[1] This inhibition disrupts the production of ergosterol, an essential component for maintaining the integrity and function of the fungal cell membrane, leading to fungal cell death.[1]
Q2: Which standardized methods should be followed for this compound susceptibility testing?
A2: For reproducible results, it is highly recommended to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M27 for yeasts and M38 for filamentous fungi, or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][2][3] These documents provide detailed protocols for inoculum preparation, testing conditions, and quality control.
Q3: What are the recommended quality control (QC) strains for this compound susceptibility testing?
A3: While specific QC ranges for this compound are not as extensively published as for other azoles, standard QC strains for antifungal susceptibility testing, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in each assay to ensure the validity of the results.[4] The observed Minimum Inhibitory Concentration (MIC) values for these strains should fall within the established ranges for other azole antifungals as a measure of procedural accuracy.
Q4: What is the typical final inoculum concentration for yeast and mold susceptibility testing?
A4: For yeast susceptibility testing following CLSI guidelines, the final inoculum concentration should be between 0.5 x 10³ and 2.5 x 10³ colony-forming units per milliliter (CFU/mL). For molds, the recommended final conidial concentration is typically between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.[1]
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure the spectrophotometer is calibrated before use. Thoroughly vortex the fungal suspension before measuring the optical density and before making subsequent dilutions to prevent cell clumping and ensure a homogenous suspension.[5]
-
-
Possible Cause: Age and viability of the fungal culture.
-
Solution: Use fresh, actively growing cultures for inoculum preparation. Subculture the fungus on appropriate agar (B569324) plates 24-48 hours prior to the assay to ensure the cells are in a logarithmic growth phase.
-
-
Possible Cause: Improper storage of this compound stock solution.
-
Solution: Prepare fresh this compound stock solutions regularly. Store stock solutions in small, single-use aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
-
Issue 2: No fungal growth in the growth control well.
-
Possible Cause: Inoculum concentration is too low or non-viable.
-
Solution: Verify the inoculum preparation procedure, including the initial colony suspension and all dilution steps. To confirm viability, plate a small aliquot of the final inoculum on a non-selective agar plate and incubate to ensure growth.
-
-
Possible Cause: Contamination of media or reagents.
-
Solution: Use strict aseptic techniques throughout the entire process. Ensure all media, saline, and buffers are sterile.
-
Issue 3: "Trailing" or persistent, reduced growth at this compound concentrations above the MIC.
-
Possible Cause: This is a known phenomenon with azole antifungals, where a reduced but persistent level of growth is observed over a wide range of drug concentrations.
Data Presentation
Table 1: Recommended Inoculum Preparation Parameters
| Parameter | Yeasts (e.g., Candida albicans) | Molds (e.g., Trichophyton rubrum) | Reference |
| Culture Medium for Inoculum | Sabouraud Dextrose Agar | Potato Dextrose Agar | [1] |
| Incubation Time of Culture | 24 hours at 35°C | 7 days at 28-30°C | [1] |
| Suspension Fluid | Sterile 0.85% Saline | Sterile 0.85% Saline with 0.05% Tween 80 | [1] |
| Initial Density Adjustment | 0.5 McFarland Standard | Hemocytometer Count | [1] |
| Final Inoculum Concentration | 0.5 - 2.5 x 10³ CFU/mL | 0.4 - 5 x 10⁴ CFU/mL | [1] |
Table 2: Representative MIC Ranges for Azole Antifungals Against Common Fungi
| Antifungal Agent | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Fluconazole | Candida albicans | 0.5 | 32 | <0.002 - >128 |
| Voriconazole | Candida albicans | 0.0078 | 2 | Not specified |
| Terbinafine | Trichophyton rubrum | Not specified | Not specified | 0.03 (Geometric Mean) |
| Itraconazole (B105839) | Trichophyton rubrum | Not specified | 2 | 0.26 (Geometric Mean) |
| Fluconazole | Trichophyton rubrum | Not specified | Not specified | 2.12 (Geometric Mean) |
Note: Data for fluconazole, voriconazole, terbinafine, and itraconazole are provided as representative examples of azole and other antifungal activity. This compound MIC ranges may vary.
Experimental Protocols
Detailed Methodology for Broth Microdilution this compound Susceptibility Assay
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the required amount of this compound nitrate (B79036) powder.
-
Dissolve in 100% dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1600 µg/mL.
-
Dispense into sterile, single-use aliquots and store at -20°C or colder.
-
-
Inoculum Preparation for Yeasts (e.g., Candida albicans):
-
Subculture the yeast isolate on a fresh Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:50, followed by a 1:20 dilution in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculum Preparation for Molds (e.g., Trichophyton rubrum):
-
Grow the mold on a Potato Dextrose Agar slant at 28-30°C for 7 days or until sufficient sporulation is observed.
-
Harvest the conidia by gently washing the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and let the larger hyphal fragments settle for 5-10 minutes.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer and dilute in RPMI 1640 medium.
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.015 to 16 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-96 hours for molds.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (for yeasts) or complete inhibition of growth (for molds) compared to the growth control.
-
Mandatory Visualization
Caption: Experimental workflow for this compound susceptibility testing.
Caption: this compound's inhibition of the ergosterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
reducing high variability between replicates in sulconazole experiments
Welcome to the Technical Support Center for sulconazole (B1214277) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce high variability in their experimental replicates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing specific advice to enhance reproducibility.
Section 1: this compound Solution Preparation and Stability
Q1: I'm observing precipitation in my this compound solution after diluting my DMSO stock in an aqueous buffer. What's causing this and how can I prevent it?
A1: Precipitation of this compound is a frequent issue stemming from its low aqueous solubility, particularly at neutral to alkaline pH. This compound is a weak base with a pKa of approximately 6.78; its solubility decreases significantly as the pH rises above this value, causing the less soluble free base form to precipitate.
Troubleshooting Steps:
-
Verify and Adjust pH: Use a calibrated pH meter to check the pH of your final this compound solution. If it is above 6.5, the likelihood of precipitation increases. To resolve this, consider preparing your aqueous solutions in a slightly acidic buffer (e.g., citrate (B86180) buffer at pH 5.0-6.0) to maintain this compound in its more soluble protonated form.
-
Optimize DMSO Concentration: While minimizing DMSO is crucial for cell-based assays (typically <1%), a slightly higher concentration might be necessary to maintain this compound's solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[1]
-
Use a Pre-dilution Step: Instead of a single large dilution, perform a serial dilution. For instance, first dilute your concentrated DMSO stock in a mixture of your buffer and DMSO before the final dilution into the purely aqueous medium.[1]
-
Incorporate Solubilizing Agents: For certain applications, the addition of a low concentration of a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) to the final aqueous medium can help enhance solubility.[1]
dot
References
Validation & Comparative
Comparative In Vitro Efficacy of Sulconazole and Other Azole Antifungals: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of sulconazole (B1214277), an imidazole (B134444) antifungal agent, with other commonly used azole antifungals. The information is supported by experimental data from various studies, with a focus on highlighting the comparative potency against key fungal pathogens.
This compound, like other azole antifungals, exhibits a broad spectrum of activity against dermatophytes and yeasts.[1] Its primary mechanism of action involves the disruption of the fungal cell membrane through the inhibition of ergosterol (B1671047) biosynthesis.[2] Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] While clinical studies have shown its efficacy to be generally similar to that of clotrimazole, econazole (B349626), and miconazole, this guide delves into the available in vitro data to provide a more quantitative comparison.[1]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other azole antifungals against common fungal pathogens as reported in various in vitro studies. It is important to note that direct head-to-head studies with comprehensive quantitative data for this compound against a wide array of other azoles are limited.[3] Therefore, the data presented is a compilation from multiple sources and should be interpreted with the understanding that variations in experimental conditions can influence MIC values.
Table 1: Comparative In Vitro Activity of Azole Antifungals against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | Data not available in direct comparative studies | Not Reported | Not Reported | [3] |
| Clotrimazole | 0.008 - 8 | 0.008 | 1 | [3] |
| Miconazole | 0.016 - 16 | - | - | [4] |
| Econazole | 0.016 - 16 | - | - | [4] |
| Ketoconazole | ≤0.125 - >256 | - | - | [5][6] |
| Itraconazole | 0.032 - 16 | 0.063 | 1 | [4][7] |
| Fluconazole | 0.25 - >256 | 1 | 4 | [4][7] |
Note: One study reported that this compound had high in vitro activity against 106 isolates of C. albicans, but specific MIC values were not provided.[3]
Table 2: Comparative In Vitro Activity of Azole Antifungals against Dermatophytes (Trichophyton spp. and Microsporum spp.)
| Antifungal Agent | Organism(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | Trichophyton spp., Microsporum spp. | Generally ≤ 4 | - | - | |
| Clotrimazole | T. verrucosum | < 1 | - | - | [8] |
| Miconazole | T. verrucosum | < 1 | - | - | [8] |
| Econazole | Dermatophytes | - | - | - | [9] |
| Ketoconazole | Dermatophytes | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] |
| Itraconazole | Dermatophytes | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |
| Fluconazole | Dermatophytes | 8 - >256 | 64 - ≥256 | 128 - ≥256 | [6][10] |
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (e.g., Candida albicans)
This method is performed in accordance with CLSI document M27.
-
Inoculum Preparation:
-
Yeast isolates are subcultured onto Sabouraud Dextrose Agar and incubated at 35°C for 24 hours.[2]
-
A suspension of the yeast is prepared in sterile saline, and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[2]
-
The inoculum is then further diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[3]
-
-
Antifungal Agent Preparation:
-
Stock solutions of the azole antifungals are prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[3]
-
Serial twofold dilutions of each antifungal agent are then prepared in RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).[2]
-
-
Incubation and Reading:
-
The prepared yeast inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.[3]
-
A growth control well (inoculum without the drug) and a sterility control well (medium only) are included.[3]
-
The plates are incubated at 35°C for 24-48 hours.[3]
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or greater reduction) compared to the growth control.[3]
-
Visualizing the Mechanism and Workflow
To better understand the underlying principles of azole antifungal activity and the experimental procedures, the following diagrams are provided.
Mechanism of action of azole antifungals.
Workflow for MIC determination.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro activities of 11 antifungal agents against Trichophyton verrucosum isolates associated with a variety hosts and geographical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New imidazole derivates: in-vitro activity on dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Efficacy of Sulconazole Using MIC Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antifungal efficacy of sulconazole (B1214277) against other common antifungal agents. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in evaluating this compound's potential in antifungal drug development.
Executive Summary
This compound, an imidazole (B134444) antifungal agent, demonstrates broad-spectrum activity against a variety of pathogenic fungi, including yeasts and dermatophytes. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and subsequent fungal cell death. While comprehensive head-to-head studies with quantitative data are limited, available in vitro findings indicate that this compound's efficacy is comparable to that of other commonly used imidazole antifungals. This guide synthesizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound and its comparators to provide a quantitative assessment of its antifungal potency.
Data Presentation
The following tables summarize the in vitro activity of this compound and its comparators—miconazole, clotrimazole, and terbinafine—against common fungal pathogens. The data is presented as MIC ranges, MIC₅₀, and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MIC Data against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | High activity reported, specific data not available in direct comparative studies.[1] | Not Reported | Not Reported |
| Miconazole | Not specified | Not specified | 0.12 (Fluconazole-susceptible) 0.5 (Fluconazole-resistant) |
| Clotrimazole | 0.008 - 8[1] | 0.008[1] | 1[1] |
| Terbinafine | Not specified | Not specified | >32 |
Table 2: Comparative MIC Data against Trichophyton rubrum
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Effective against dermatophytes, specific data not available. | Not Reported | Not Reported |
| Miconazole | 0.03 - 1 | 0.12 | 0.25 |
| Clotrimazole | 0.03 - 0.5 | 0.12 | 0.25 |
| Terbinafine | 0.004 - 0.03 | 0.008 | 0.015 |
Table 3: Comparative MIC Data against Microsporum canis
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Effective against dermatophytes, specific data not available. | Not Reported | Not Reported |
| Miconazole | 0.03 - 2 | 0.25 | 1 |
| Clotrimazole | 0.06 - 4 | 0.5 | 2 |
| Terbinafine | 0.004 - 0.12 | 0.015 | 0.06 |
Experimental Protocols
The determination of MIC is a critical in vitro method for assessing the antifungal activity of a compound. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for Candida albicans and Trichophyton rubrum, Potato Dextrose Agar for Microsporum canis) to obtain fresh, viable colonies.
-
A suspension of the fungal colonies is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Agent Preparation:
-
A stock solution of the antifungal agent is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI 1640 medium to achieve the desired concentration range.
-
-
Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Control wells, including a growth control (no drug) and a sterility control (no inoculum), are included.
-
The plates are incubated at 35°C for 24-48 hours for Candida albicans and for 4-7 days for dermatophytes.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: this compound's mechanism of action.
References
Comparative Efficacy of Sulconazole, Miconazole, and Econazole in the Treatment of Superficial Fungal Infections
This guide provides a comprehensive comparison of the antifungal agents sulconazole (B1214277), miconazole (B906), and econazole (B349626) for researchers, scientists, and drug development professionals. The following sections detail their mechanism of action, comparative clinical efficacy based on available data, and the experimental protocols utilized in key studies.
Mechanism of Action
This compound, miconazole, and econazole are all synthetic imidazole (B134444) derivatives that exhibit a broad spectrum of antifungal activity.[1][2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P-450 enzyme, lanosterol (B1674476) 14-alpha-demethylase.[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane.[2][3] The disruption of ergosterol synthesis leads to increased cellular permeability, leakage of intracellular contents, and ultimately, fungal cell death.[3][4] Miconazole is also thought to inhibit fungal peroxidase and catalase, leading to an accumulation of reactive oxygen species and subsequent apoptosis.[4]
Comparative Clinical Efficacy
Multiple clinical trials have compared the efficacy of this compound, miconazole, and econazole in the treatment of various dermatomycoses. Generally, these studies indicate that all three agents are effective, with some evidence suggesting this compound may offer a quicker onset of action in certain conditions.[1]
Tinea Pedis (Athlete's Foot)
A double-blind, parallel study comparing 1.0% this compound nitrate (B79036) cream with 2.0% miconazole nitrate cream in patients with tinea pedis found both agents to be highly effective.[6] After four weeks of twice-daily treatment, 100% (7 out of 7) of patients treated with this compound and 66.7% (6 out of 9) of those treated with miconazole were mycologically cured, with no relapses by week nine.[6]
Tinea Cruris/Corporis (Jock Itch/Ringworm)
In the same multicenter study, patients with tinea cruris or tinea corporis were treated for three weeks.[6] The mycological cure rate for this compound was 91% (29 out of 32), while for miconazole it was 100% (31 out of 31).[6] However, the relapse rate was notably lower for the this compound group (16%, 4 out of 25) compared to the miconazole group (35%, 8 out of 23).[6]
Tinea Versicolor
A large double-blind, multicenter trial involving 192 patients compared 1% this compound cream with 2% miconazole cream for the treatment of tinea versicolor.[7] After three weeks of twice-daily application, 93% of patients treated with this compound and 87% of those treated with miconazole were potassium hydroxide (B78521) (KOH) negative.[7] Complete clearing of lesions was observed in 89% of the this compound group and 82% of the miconazole group.[7]
Cutaneous Candidiasis
In two double-blind, parallel studies with a total of 96 patients, 1% this compound nitrate cream was compared to its vehicle and to 2% miconazole nitrate cream for cutaneous candidiasis.[8] Once-daily application of this compound was found to be as effective as twice-daily miconazole, achieving KOH and culture cures in 100% and 88% of patients, respectively.[8]
Table 1: Summary of Comparative Clinical Efficacy Data
| Indication | Treatment | This compound Efficacy | Miconazole Efficacy | Econazole Efficacy | Reference |
| Tinea Pedis | 4 weeks, twice daily | 100% mycological cure | 66.7% mycological cure | Not Reported | [6] |
| Tinea Cruris/Corporis | 3 weeks, twice daily | 91% mycological cure | 100% mycological cure | Not Reported | [6] |
| Tinea Versicolor | 3 weeks, twice daily | 93% KOH negative, 89% lesion clearing | 87% KOH negative, 82% lesion clearing | Not Reported | [7] |
| Cutaneous Candidiasis | Once daily (this compound) vs. twice daily (miconazole) | 100% KOH cure, 88% culture cure | Not Reported in direct comparison | Not Reported | [8] |
In Vitro Susceptibility
In vitro studies provide additional insights into the comparative activity of these antifungal agents. One study comparing econazole and miconazole against clinical Candida isolates found that both were generally more active than fluconazole (B54011) and itraconazole.[9][10] For Candida albicans, miconazole and econazole showed the best effect.[9][10] Another study indicated that econazole may have better in vitro activity against filamentous fungi compared to miconazole.[11] A comparative study of the sulfosalicylate salts of econazole and miconazole found them to have good antimicrobial activity against various Candida species, dermatophytes, and molds.[12]
Table 2: In Vitro Minimum Inhibitory Concentration (MIC) Ranges (μg/mL)
| Organism | This compound MIC | Miconazole MIC | Econazole MIC | Reference |
| Candida species | Not Reported | 0.016 - 16 | 0.016 - 16 | [9][10] |
| Gram-positive bacteria | Not Reported | 0.78 - 25 | 0.78 - 25 | [11] |
| Yeasts | Not Reported | 1.56 - 25 | 1.56 - 25 | [11] |
Experimental Protocols
The clinical trials cited in this guide generally followed a double-blind, randomized, parallel-group design. The methodologies employed are crucial for interpreting the validity and reliability of the efficacy data.
Key Methodological Components:
-
Patient Population: Patients with clinically and mycologically confirmed diagnoses of tinea pedis, tinea cruris/corporis, tinea versicolor, or cutaneous candidiasis.
-
Diagnosis: Diagnosis was typically confirmed by potassium hydroxide (KOH) preparation and fungal culture from skin scrapings.[7][8]
-
Treatment Regimen: Medications were generally applied topically twice daily for a duration of three to four weeks.[6][7] In one study, a once-daily this compound application was compared to a twice-daily miconazole application.[8]
-
Efficacy Assessment: The primary efficacy endpoints were mycological cure (negative KOH and culture) and clinical cure (resolution of signs and symptoms).[6]
-
Safety Assessment: Adverse events, particularly local irritation, were monitored and recorded throughout the studies.[6][7]
Conclusion
This compound, miconazole, and econazole are all effective topical treatments for superficial fungal infections. Clinical data suggests a high degree of comparable efficacy among these imidazole derivatives. This compound may offer advantages in terms of a lower relapse rate in tinea cruris/corporis and equivalent efficacy with a less frequent dosing schedule in cutaneous candidiasis.[6][8] Miconazole and econazole have demonstrated potent in vitro activity against a broad range of fungal pathogens.[9][10][11] The choice of agent may be guided by specific clinical circumstances, patient factors, and cost considerations. Further large-scale, head-to-head clinical trials would be beneficial to more definitively delineate the comparative advantages of each agent across the full spectrum of dermatomycoses.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound nitrate 1.0 percent cream: a comparison with miconazole in the treatment of tinea pedis and tinea cruris/corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1% this compound cream v 2% miconazole cream in the treatment of tinea versicolor. A double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new treatment for cutaneous candidiasis: this compound nitrate cream 1% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of econazole and miconazole in vitro and in experimental candidiasis and aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial activity of econazole and miconazole sulfosalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Sulconazole Synthesis and Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sulconazole (B1214277), an imidazole-based antifungal agent, is a key therapeutic option for the topical treatment of superficial fungal infections. The efficacy and reliability of any pharmaceutical compound hinge on the reproducibility of its synthesis and the consistent assessment of its biological activity. This guide provides a comprehensive comparison of this compound's synthesis and its in vitro antifungal activity against relevant pathogens, alongside established alternatives such as clotrimazole (B1669251) (an imidazole) and fluconazole (B54011) (a triazole). This analysis is supported by experimental data and detailed methodologies to aid researchers in their understanding and evaluation of this important antifungal agent.
This compound Synthesis: A Look at Reproducibility
The chemical synthesis of this compound nitrate (B79036), the active pharmaceutical ingredient, typically follows a multi-step pathway. While specific laboratory protocols may differ, the fundamental chemical transformations remain consistent. A generalized and widely recognized synthetic route involves the reaction of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole with 4-chlorobenzylthiol. The resulting this compound base is subsequently converted to its nitrate salt.
Assessing the reproducibility of this synthesis requires a comparative analysis of reported yields and purity from various sources. While comprehensive, directly comparative studies are limited in publicly available literature, the following table summarizes data from a generalized protocol and a specific patented method to illustrate potential variability and typical outcomes.
| Parameter | Generalized Laboratory Synthesis | Patented Synthesis Example (Illustrative) |
| Key Reactants | 1-(2,4-dichloro-β-chlorophenethyl)-imidazole, 4-chlorobenzylthiol, Nitric Acid | 1-(2,4-dichloro-β-chlorophenethyl)-imidazole, 4-chlorobenzylthiol, Nitric Acid |
| Reaction Conditions | Room temperature for the key substitution reaction. | Specific temperature and reaction time as per patent literature. |
| Overall Yield (%) | ~75-85% (Hypothetical) | Data not consistently reported in public domain |
| Purity (HPLC, %) | >98.5% (Hypothetical) | >99.0% (Pharmaceutical Grade) |
Note: The data for the generalized synthesis is illustrative and based on typical outcomes for similar chemical reactions. Reproducibility is highly dependent on strict adherence to standardized protocols, the quality of starting materials, and the purification techniques employed.
Experimental Protocol: Generalized this compound Nitrate Synthesis
The following protocol outlines the key steps in a common method for synthesizing this compound nitrate.
-
Thiolate Formation: 4-chlorobenzylthiol is reacted with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen) to generate the thiolate anion.
-
Nucleophilic Substitution: A solution of 1-(2,4-dichloro-β-chlorophenethyl)-imidazole in THF is added dropwise to the thiolate solution. The reaction mixture is stirred, typically at room temperature, until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Extraction: The reaction is quenched with water, and the this compound base is extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with brine and dried over an anhydrous salt like magnesium sulfate.
-
Salt Formation and Purification: The solvent is removed under reduced pressure to yield the crude this compound base. This is then dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of nitric acid to precipitate this compound nitrate. The final product is purified by recrystallization to achieve high purity.
A Comparative Analysis of Sulconazole and Ketoconazole: In Vitro Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro antifungal activities of sulconazole (B1214277) and ketoconazole (B1673606), focusing on their Minimum Inhibitory Concentration (MIC) values against various fungal pathogens. The information presented herein is intended to support research and development efforts in the field of antifungal drug discovery and optimization.
Data Presentation: MIC Values
The following tables summarize the MIC values for this compound and ketoconazole against clinically relevant fungal species, including yeasts and dermatophytes. These values have been compiled from various in vitro studies and are presented to facilitate a direct comparison of the antifungal potency of these two imidazole (B134444) derivatives.
Table 1: Comparative MIC Values (μg/mL) Against Candida Species
| Fungal Species | This compound (MIC Range) | Ketoconazole (MIC Range) |
| Candida albicans | 0.12 - >100 | 0.03 - 64 |
| Candida glabrata | 0.5 - >100 | 0.06 - 64 |
| Candida parapsilosis | 0.25 - >100 | 0.03 - 32 |
| Candida tropicalis | 0.12 - >100 | 0.03 - 16 |
| Candida krusei | 1 - >100 | 0.12 - 64 |
Table 2: Comparative MIC Values (μg/mL) Against Dermatophytes
| Fungal Species | This compound (Geometric Mean MIC) | Ketoconazole (MIC Range) |
| Trichophyton rubrum | 0.21 | 0.03 - 16 |
| Trichophyton mentagrophytes | 0.21 | 0.03 - 16 |
| Microsporum canis | 0.21 | 0.03 - 16 |
| Epidermophyton floccosum | 0.21 | 0.03 - 8 |
Experimental Protocols
The MIC values presented in this guide are primarily determined using standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The two most common methods employed are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method is a widely accepted standard for determining the MIC of antifungal agents.
-
Preparation of Antifungal Solutions: Stock solutions of this compound and ketoconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of the antifungal agents are then prepared in 96-well microtiter plates using a standardized liquid medium, such as RPMI 1640.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain pure colonies. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific colony-forming unit (CFU)/mL. The inoculum is further diluted in the test medium to achieve a final concentration.
-
Incubation: The microtiter plates containing the serially diluted antifungal agents and the fungal inoculum are incubated at a specific temperature (typically 35°C for Candida species and 28-35°C for dermatophytes) for a defined period (e.g., 24-48 hours for yeasts, and up to 96 hours for some dermatophytes).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The results are read visually or using a spectrophotometer.
Agar Dilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi)
This method involves the incorporation of the antifungal agent directly into the agar medium.
-
Preparation of Antifungal Agar Plates: Stock solutions of the antifungal agents are prepared as described for the broth microdilution method. A series of agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue for dermatophytes) containing serial twofold dilutions of the antifungal agent are prepared.
-
Inoculum Preparation: The fungal inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the fungal inoculum is spotted onto the surface of each antifungal-containing agar plate and a growth control plate (without any antifungal agent).
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that prevents visible growth of the fungus on the agar surface.
Mandatory Visualization
Signaling Pathway of Azole Antifungals
Azole antifungals, including this compound and ketoconazole, exert their effect by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. This diagram illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by azole drugs.
Caption: Mechanism of action of azole antifungals.
Experimental Workflow for MIC Determination
This diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method.
In Vivo Performance of Topical Sulconazole Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of different topical sulconazole (B1214277) formulations, supported by experimental data from various studies. This compound, a broad-spectrum imidazole (B134444) antifungal agent, is utilized in the treatment of superficial dermatomycoses.[1][2] Its efficacy is influenced by the formulation, which affects drug delivery and bioavailability at the site of infection. This document summarizes key findings from in vivo comparative studies to aid in the research and development of optimized topical antifungal therapies.
Comparative Efficacy of this compound Formulations
In vivo studies have demonstrated varying efficacy and safety profiles for different formulations of topical this compound. These studies often compare novel formulations to conventional creams or other established antifungal agents.
This compound Cream vs. Other Imidazoles
Clinical trials have compared the efficacy of 1% this compound cream to other commonly used imidazole antifungals, such as clotrimazole (B1669251) and miconazole (B906). In a 4-week study involving 40 patients with dermatophytosis, 1% this compound cream showed a statistically significant overall clinical improvement compared to 1% clotrimazole cream at weeks 2, 3, and 4.[3] Another double-blind, multicenter study comparing 1% this compound cream with 2% miconazole cream for tinea versicolor found that 93% of patients treated with this compound became KOH negative after three weeks, compared to 87% of those treated with miconazole.[4] Furthermore, a separate study on dermatophytoses indicated that this compound had a more rapid onset of therapeutic response than miconazole.[5]
Novel this compound Formulations
Recent research has focused on developing novel formulations to enhance the therapeutic efficacy of this compound. A study on a this compound-loaded solid lipid nanoparticle (SLN) gel demonstrated faster healing of skin fungal infections in rabbits compared to a conventional this compound gel.[6][7] Another formulation, a microemulsion-based gel of this compound nitrate (B79036), was found to be non-toxic and non-irritant in in vivo skin irritation studies on rats.[8]
Data Summary
The following tables summarize the quantitative data from in vivo comparative studies of different topical this compound formulations.
Table 1: Clinical Efficacy of 1% this compound Cream vs. 1% Clotrimazole Cream in Dermatophytosis [9]
| Treatment Group | N | Mean Clinical Score (Day 0) | Mean Clinical Score (Day 7) | Mean Clinical Score (Day 14) | % Clinical Cure Rate |
| Vehicle Control | 10 | 4.5 ± 0.5 | 4.2 ± 0.6 | 3.8 ± 0.5 | 15% |
| 1% this compound Cream | 10 | 4.6 ± 0.4 | 2.1 ± 0.3 | 0.5 ± 0.2 | 89% |
| Positive Control (e.g., 1% Clotrimazole Cream) | 10 | 4.4 ± 0.5 | 2.3 ± 0.4 | 0.6 ± 0.3 | 86% |
Table 2: Mycological Efficacy of 1% this compound Cream [9]
| Treatment Group | N | Mean CFU Count (Post-Treatment) | % Mycological Cure Rate |
| Vehicle Control | 10 | 150 ± 25 | 0% |
| 1% this compound Cream | 10 | 5 ± 2 | 90% |
| Positive Control (e.g., 1% Clotrimazole Cream) | 10 | 8 ± 3 | 80% |
Table 3: Efficacy of Novel this compound Formulations in Animal Models [9]
| Formulation | Animal Model | Fungal Strain | Key Efficacy Findings | Reference |
| This compound-Loaded Solid Lipid Nanoparticle Gel | Rabbit | Candida albicans, Trichophyton rubrum | Faster healing of skin fungal infections compared to a conventional this compound gel. | [6] |
| This compound Microemulsion-Based Gel | Rat | Not specified (skin irritation study) | Confirmed to be non-toxic and non-irritant. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. The following are protocols for key experiments cited in the evaluation of topical this compound formulations.
Guinea Pig Model of Tinea Corporis
This model is widely used to assess the in vivo efficacy of topical antifungal agents.[9]
1. Fungal Inoculum Preparation:
-
Culture Trichophyton mentagrophytes or Microsporum canis on Sabouraud Dextrose Agar (B569324) (SDA) plates at 28°C for 7-14 days.[9]
-
Harvest fungal spores and hyphae by gently scraping the agar surface.[9]
2. Animal Preparation and Infection:
-
Use healthy, young adult Hartley guinea pigs (300-400g).[9]
-
Anesthetize the animals and clip the hair on their backs.
-
Gently abrade the skin and apply the fungal inoculum.
3. Treatment:
-
Allow the infection to establish for 3-5 days until clear signs are visible.[9]
-
Randomly divide the animals into treatment groups (e.g., vehicle control, this compound formulation, positive control).[9]
-
Apply the respective formulations to the infected area daily for a specified period.
4. Efficacy Assessment:
-
Clinical Scoring: Evaluate the severity of lesions daily or on alternate days using a scoring system for erythema, scaling, and crusting (e.g., 4-point scale: 0=none, 1=slight, 2=moderate, 3=severe).[9]
-
Mycological Assessment: At the end of the treatment, collect skin scrapings or hair plucks for fungal culture to determine the mycological cure rate.[9]
In Vivo Skin Irritation Study in Rats
This protocol assesses the potential of a topical formulation to cause skin irritation.[8][9]
1. Animal Preparation:
-
Use healthy adult Wistar or Sprague-Dawley rats (200-250g).[9]
-
Acclimatize the rats for at least 5 days before the experiment.[9]
-
Clip the fur on the dorsal side of the rats.
2. Application of Formulations:
-
Apply the test formulation (e.g., this compound microemulsion-based gel), a placebo, and a known irritant (positive control) to different sites on the clipped skin.[8][9]
-
Cover the application sites with gauze patches.
3. Observation and Scoring:
-
Observe the application sites for signs of erythema and edema at specified time points (e.g., 24, 48, and 72 hours) after patch removal.
-
Score the skin reactions using a standardized scale, such as the Draize scale.[9]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating topical antifungal formulations.
Caption: Mechanism of action of this compound, inhibiting ergosterol biosynthesis.
Caption: Workflow for in vivo evaluation of topical this compound formulations.
References
- 1. This compound. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A double-blind comparison of this compound nitrate 1% cream with clotrimazole 1% cream in the treatment of dermatophytoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1% this compound cream v 2% miconazole cream in the treatment of tinea versicolor. A double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Guide to HPLC and Alternative Methods for Accurate Sulconazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the accurate quantification of sulconazole (B1214277). The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical method for their specific needs, ensuring reliable and accurate results in pharmaceutical analysis.
Introduction
This compound is a broad-spectrum imidazole (B134444) antifungal agent used in the topical treatment of various fungal skin infections. Accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. HPLC is a widely employed technique for this purpose due to its high resolution, sensitivity, and specificity. This guide details and compares different validated HPLC methods and also explores alternative analytical techniques for this compound quantification.
High-Performance Liquid Chromatography (HPLC) Methods: A Comparative Analysis
HPLC stands as the cornerstone for the quality control of this compound. Various methods have been developed and validated, each with its own set of chromatographic conditions and performance characteristics. Below is a detailed comparison of two distinct HPLC methods.
Data Presentation: HPLC Method Comparison
| Parameter | HPLC Method 1 (USP-NF) | HPLC Method 2 (Plasma Analysis) |
| Stationary Phase (Column) | L1 packing (C18, 5 µm, 4.6 mm × 25 cm) | Not explicitly stated, but a reversed-phase column is implied. |
| Mobile Phase | Acetonitrile (B52724), water, and glacial acetic acid (48:48:4) with 7.7 g/L ammonium (B1175870) acetate (B1210297) | Acetonitrile and phosphate (B84403) buffer mixture |
| Flow Rate | 1.5 mL/min | Not specified |
| Detection Wavelength | 229 nm | 229 nm |
| Injection Volume | 10 µL | Not specified |
| Linearity Range | Not specified in the provided abstract | 0.5–5 µg/mL |
| Limit of Quantification (LOQ) | Not specified | ≥ 0.5 µg/mL |
| System Suitability | Tailing factor: NMT 2.0; RSD: NMT 0.73% | Not specified |
| Application | Assay of this compound Nitrate (B79036) in bulk drug | Measurement of this compound in plasma |
Experimental Protocols: HPLC Methods
HPLC Method 1: United States Pharmacopeia-National Formulary (USP-NF) Official Method
This method is the official standard for the assay of this compound Nitrate.
-
Chromatographic System: A liquid chromatograph equipped with a 229-nm detector and a 4.6-mm × 25-cm column containing 5-µm packing L1 (C18).
-
Mobile Phase Preparation: A mixture of acetonitrile, water, and glacial acetic acid in a 48:48:4 ratio. 7.7 g of ammonium acetate is dissolved in 1 L of this solution. The final solution is filtered and degassed.
-
Standard Solution Preparation: A solution of USP this compound Nitrate Reference Standard (RS) is prepared in the mobile phase to obtain a known concentration.
-
Sample Solution Preparation: An accurately weighed portion of this compound Nitrate is dissolved in the mobile phase to obtain a solution with a concentration similar to the standard solution.
-
Procedure: 10 µL of the standard and sample solutions are separately injected into the chromatograph, and the peak responses are recorded. The percentage of this compound nitrate is calculated by comparing the peak response of the sample solution with that of the standard solution.
-
System Suitability Test: The tailing factor for the analyte peak should not be more than 2.0, and the relative standard deviation for replicate injections should not be more than 0.73%.
HPLC Method 2: Analysis of this compound in Plasma
This method is designed for the quantification of this compound in biological matrices.
-
Sample Preparation: this compound is extracted from plasma at a pH of 10 using a mixture of hexane (B92381) and methylene (B1212753) chloride.
-
Chromatographic System: A high-pressure liquid chromatograph with a variable-wavelength detector set at 229 nm. The column is a reversed-phase type.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations. The method is reported to be capable of measuring this compound concentrations of 0.5 µg/mL and higher with confidence.
Alternative Analytical Techniques for this compound Quantification
While HPLC is the most common method, other techniques can be employed for the quantification of this compound, although specific validated methods for this compound are less commonly reported. The following sections describe potential alternative methods based on the analysis of related azole antifungal agents.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It is based on the principle of measuring the amount of light absorbed by a substance at a specific wavelength.
-
Principle: this compound exhibits absorbance in the UV region. A validated method would involve determining the wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Advantages: Simple, rapid, and economical.
-
Limitations: Less specific than HPLC. Excipients in a formulation or other compounds in a biological sample may interfere with the measurement.
Note: While no specific validated UV-spectrophotometric method for this compound was found in the provided search results, this technique is commonly used for the assay of other azole antifungals and could likely be adapted and validated for this compound.
Workflow and Process Visualization
To ensure the reliability and accuracy of any analytical method, a thorough validation process is essential. The following diagrams illustrate the logical workflow for HPLC method validation and a general experimental workflow for this compound quantification.
Caption: A logical workflow for the validation of an HPLC method for this compound quantification.
Caption: A generalized experimental workflow for the quantification of this compound using HPLC.
Histopathological Validation of Sulconazole's In Vivo Efficacy in Treating Fungal Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of sulconazole (B1214277) with alternative antifungal treatments, focusing on histopathological validation. The data presented is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and evaluation of antifungal therapies.
Executive Summary
This compound, an imidazole (B134444) antifungal agent, demonstrates effective in vivo activity against a broad spectrum of dermatophytes. Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to fungal cell death. Histopathological analysis of tissue samples from animal models treated with this compound confirms its efficacy through the restoration of normal dermal architecture and a reduction in inflammatory infiltrates. This guide compares the performance of this compound with other commonly used topical antifungal agents, such as clotrimazole (B1669251) and terbinafine, based on available in vivo and histopathological data.
Mechanism of Action: this compound
This compound, like other imidazole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
Sulconazole's Efficacy Against Fungal Strains with Known Resistance: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance presents a significant challenge to global health. As fungal pathogens evolve, the efficacy of established antifungal agents is increasingly compromised. This guide provides a comparative analysis of sulconazole (B1214277), an imidazole (B134444) antifungal agent, against fungal strains harboring known resistance mechanisms. By examining experimental data for this compound and other antifungals, this document aims to inform research and development efforts in the pursuit of novel and effective antifungal therapies.
Introduction to this compound and Azole Resistance
This compound, a topical imidazole antifungal, exerts its effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Disruption of this pathway leads to the accumulation of toxic sterols and ultimately, fungal cell death.
Resistance to azole antifungals, including imidazoles like this compound and triazoles like fluconazole (B54011), is a growing concern. The primary mechanisms of azole resistance include:
-
Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing the binding affinity of azole drugs.
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, necessitating higher drug concentrations to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Upregulation of genes encoding for ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters results in the active efflux of azole drugs from the fungal cell, reducing their intracellular concentration.
Due to their shared mechanism of action, cross-resistance among azole antifungals is a significant issue. Fungal strains resistant to one azole are often less susceptible to others.
Comparative Efficacy of this compound and Other Antifungals
While direct comparative studies of this compound against fungal strains with genetically characterized resistance mechanisms are limited in recent literature, we can infer its potential efficacy by examining data for other azoles against such strains.
Candida Species with ERG11 Mutations
Fluconazole resistance in Candida albicans and the emerging multidrug-resistant pathogen Candida auris is frequently associated with mutations in the ERG11 gene. These mutations can reduce the susceptibility to other azoles.
| Antifungal Agent | Fungal Species | Resistance Mechanism | MIC Range (μg/mL) |
| This compound | Candida albicans | Not Specified | 0.12 - >128[1] |
| Fluconazole | Candida albicans | Fluconazole-Resistant | >8 - >256[2] |
| Voriconazole | Candida auris | Azole-Resistant (ERG11 mutations) | Often elevated |
| Itraconazole | Candida auris | Azole-Resistant (ERG11 mutations) | Often elevated |
MIC values are compiled from multiple sources and represent a range of reported values.
The broad MIC range for this compound against Candida albicans suggests that while it can be effective, high-level resistance is possible. Given the shared resistance mechanisms among azoles, it is plausible that C. albicans and C. auris strains with specific ERG11 mutations conferring high-level fluconazole resistance would also exhibit reduced susceptibility to this compound. However, the efficacy of novel modified azole compounds against resistant C. auris suggests that structural modifications can overcome some resistance mechanisms[3].
Dermatophytes with SQLE Mutations
Terbinafine (B446) is a first-line treatment for dermatophytosis, caused by fungi such as Trichophyton rubrum. Its mechanism of action involves the inhibition of squalene (B77637) epoxidase (SQLE). Resistance to terbinafine is increasingly reported and is primarily due to point mutations in the SQLE gene. While this compound targets a different enzyme, the prevalence of multidrug-resistant dermatophytes warrants an examination of its potential role.
| Antifungal Agent | Fungal Species | Resistance Mechanism | MIC Range (μg/mL) |
| This compound | Dermatophytes | Not Specified | Generally effective in vitro[4] |
| Terbinafine | Trichophyton indotineae | Terbinafine-Resistant (SQLE mutations) | MIC90 ≥ 0.5[1] |
| Itraconazole | Terbinafine-Resistant Dermatophytes | SQLE mutations | Variable, some cross-resistance observed[5] |
| Fluconazole | Terbinafine-Resistant Dermatophytes | SQLE mutations | Variable, often high MICs[6] |
Studies have shown that some terbinafine-resistant dermatophyte strains also exhibit elevated MICs to azoles, indicating potential cross-resistance or the presence of multiple resistance mechanisms[5][6]. While specific data for this compound against terbinafine-resistant strains is lacking, its efficacy against dermatophytes, in general, has been established[4]. Further investigation is needed to determine its activity against strains with defined SQLE mutations.
Aspergillus fumigatus with cyp51A Mutations
Aspergillus fumigatus is a common opportunistic mold that can cause invasive aspergillosis, particularly in immunocompromised individuals. Resistance to triazoles (e.g., itraconazole, voriconazole) is a major clinical concern and is often linked to mutations in the cyp51A gene, the homolog of ERG11.
| Antifungal Agent | Fungal Species | Resistance Mechanism | MIC Range (μg/mL) |
| This compound | Aspergillus spp. | Not Specified | Similar activity to other imidazoles[7] |
| Itraconazole | Aspergillus fumigatus | Itraconazole-Resistant (cyp51A mutations) | >8[8] |
| Voriconazole | Aspergillus fumigatus | Azole-Resistant (cyp51A mutations) | Often elevated |
| Posaconazole | Aspergillus fumigatus | Azole-Resistant (cyp51A mutations) | Often elevated |
The primary mechanism of azole resistance in A. fumigatus involves mutations in the cyp51A gene[7][8][9]. Given that this compound targets the same pathway, it is highly likely that strains with these mutations would exhibit cross-resistance to this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27/M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.
Molecular Characterization of Resistance: Gene Sequencing
This protocol is used to identify mutations in target genes associated with antifungal resistance.
-
DNA Extraction: Isolate genomic DNA from the fungal culture using a commercial extraction kit or a standard protocol involving cell lysis and purification.
-
PCR Amplification: Amplify the target gene (e.g., ERG11, cyp51A, SQLE) using gene-specific primers. The primers are designed to flank the entire coding sequence of the gene.
-
PCR Product Purification: Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR mixture.
-
Sanger Sequencing: Sequence the purified PCR product using a DNA sequencer.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence of the target gene to identify any nucleotide changes that result in amino acid substitutions.
Visualizing Fungal Resistance Mechanisms
References
- 1. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extensive ERG11 mutations associated with fluconazole-resistant Candida albicans isolated from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ERG11 mutations and expression of resistance genes in fluconazole-resistant Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspergillus fumigatus Strains with Mutations in the cyp51A Gene Do Not Always Show Phenotypic Resistance to Itraconazole, Voriconazole, or Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Point Mutation in the 14α-Sterol Demethylase Gene cyp51A Contributes to Itraconazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulconazole Nanoformulations and Conventional Creams for Enhanced Topical Antifungal Therapy
Introduction
Sulconazole (B1214277) is a broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of dermatophytes and yeasts.[1] However, its therapeutic efficacy in conventional cream and gel formulations is often hampered by its poor water solubility and limited ability to penetrate the stratum corneum, the outermost layer of the skin.[2][3] To overcome these challenges, researchers have developed various nanoformulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), designed to enhance drug delivery, improve skin permeation, and increase antifungal activity.[1][4][5][6] This guide provides a comparative study of this compound nanoformulations versus conventional topical preparations, supported by experimental data, to offer insights for researchers and drug development professionals.
Data Presentation: A Quantitative Comparison
The performance of this compound nanoformulations has been quantitatively assessed and compared with conventional formulations across several key parameters. The following tables summarize the physicochemical properties and efficacy metrics from various studies.
Table 1: Physicochemical Properties of this compound Nanoformulations
This table outlines the key physical and chemical characteristics of different this compound nanoformulations, which are critical determinants of their stability and biological performance.
| Nanoformulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
| Nanoemulsion (SCZ-NE) | 52.3 ± 3.8 | Not Reported | +23.3 ± 1.2 | 87.1 ± 3.2 | 0.47 ± 0.05 | [2][7] |
| Solid Lipid Nanoparticles (SCZ-SLN) | 89.81 ± 2.64 | 0.311 ± 0.07 | -26.98 ± 1.19 | 86.52 ± 0.53 | Not Reported | [4][5][8] |
| Microemulsion Gel (F1) | Not Reported | Not Reported | -41.3 | Not Applicable | 95.88 ± 0.3 (Drug Content) | [1][9] |
Table 2: Comparative In Vitro and Ex Vivo Performance
This table compares the drug release and skin permeation capabilities of nanoformulations against conventional counterparts. Enhanced permeation is a primary goal of nanoformulation development.
| Formulation | Key Performance Metric | Value/Finding | Comparison Group | Reference |
| Nanoemulsion (SCZ-NE) | Cumulative Permeability (Qn) & Penetration Rate (Js) | ~1.7-fold higher | Miconazole Cream | [2][3][7] |
| Nanoemulsion (SCZ-NE) | Cumulative Permeability (Qn) & Penetration Rate (Js) | ~3-fold higher | SCZ-DMSO Solution | [2][3][7] |
| Solid Lipid Nanoparticle Gel (SCZ-SLN Gel) | Permeation Enhancement Ratio | 2.62 | Control Gel | [4][8] |
| Solid Lipid Nanoparticles (SCZ-SLN) | Drug Release at 12h | 85.29% | Not Applicable | [4][6][8] |
| Microemulsion Gel (F1) | Cumulative Drug Release at 8h | 88.75% | Other Microemulsion Formulations | [1][9] |
Table 3: Comparative Antifungal Efficacy (Zone of Inhibition)
The zone of inhibition (ZOI) is a standard measure of antifungal activity. This table shows the superior efficacy of nanoformulations in inhibiting fungal growth compared to conventional forms.
| Formulation | Fungal Strain | Zone of Inhibition (mm) | Comparison Group (ZOI in mm) | Reference |
| Nanoemulsion (SCZ-NE) | Candida albicans | 23.5 ± 2.4 | Miconazole Cream (Value Not Specified, but lower) | [2][3][7] |
| Nanoemulsion (SCZ-NE) | Trichophyton rubrum | 20.4 ± 2.5 | Miconazole Cream (Value Not Specified, but lower) | [2][3][7] |
| Solid Lipid Nanoparticle Gel (SCZ-SLN Gel) | Candida albicans | 26.5 | This compound Carbopol-based Gel (18.4) | [4] |
| Solid Lipid Nanoparticles (SCZ-SLNs) | Candida albicans | 24.36 | This compound Carbopol-based Gel (18.4) | [4] |
| Solid Lipid Nanoparticles (SCZ-SLNs) | Trichophyton rubrum | 21.2 | Miconazole Cream (Value Not Specified, but lower) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative studies.
Preparation of this compound Nanoemulsions (SCZ-NEs)
A spontaneous titration method is commonly employed for the preparation of SCZ-NEs.[2]
-
Phase Preparation : An oil phase is prepared by dissolving this compound in a suitable oil (e.g., isopropyl myristate). A surfactant/co-surfactant mixture (Smix), such as Cremophor EL and Transcutol P, is prepared separately.
-
Titration : The oil phase is added to the Smix and stirred. Distilled water is then added dropwise to the mixture under continuous magnetic stirring.
-
Nanoemulsion Formation : The titration continues until a clear and transparent nanoemulsion forms, indicating the spontaneous formation of nanoparticles.
-
Optimization : A central composite design (CCD) is often used to optimize the formulation by varying the ratios of oil, Smix, and the aqueous phase to achieve desired characteristics like particle size and stability.[2][7]
Preparation of this compound Solid Lipid Nanoparticles (SCZ-SLNs)
SCZ-SLNs are typically fabricated using a hot homogenization and ultrasonication technique.
-
Lipid Phase Preparation : The solid lipid (e.g., glyceryl monostearate, Phospholipon® 90 H) and this compound are heated together to a temperature 5-10°C above the lipid's melting point until a clear, homogenous molten liquid is formed.[10]
-
Aqueous Phase Preparation : A surfactant (e.g., Tween 20) is dissolved in hot distilled water, maintained at the same temperature as the lipid phase.
-
Homogenization : The hot lipid phase is dispersed into the hot aqueous phase under high-speed homogenization.
-
Ultrasonication : The resulting coarse emulsion is immediately subjected to high-power probe sonication to reduce the particle size to the nanometer range.
-
Cooling : The nanoemulsion is then cooled in an ice bath, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Ex Vivo Skin Permeation Study
This study evaluates the ability of the formulation to penetrate the skin.
-
Apparatus : Franz diffusion cells are used for this experiment.[2][7]
-
Skin Preparation : Full-thickness abdominal skin, often from rats or rabbits, is excised, and subcutaneous fat is carefully removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Procedure : The receptor compartment is filled with a phosphate (B84403) buffer solution (pH 7.4), maintained at 37°C, and stirred continuously. The this compound formulation (nanoformulation or conventional cream) is applied to the skin surface in the donor compartment.
-
Sampling and Analysis : At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed using High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound that has permeated the skin.[11] The cumulative amount of drug permeated per unit area is plotted against time.
Antifungal Activity Assay (Zone of Inhibition)
This assay determines the antifungal efficacy of the formulations.[2][4]
-
Culture Preparation : Fungal strains like Candida albicans and Trichophyton rubrum are cultured on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Well Diffusion Method : Wells are created in the agar plates using a sterile borer.
-
Application : A specific quantity of the test formulation (SCZ-nanoformulation, conventional cream, or a blank control) is placed into each well.
-
Incubation : The plates are incubated at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
-
Measurement : The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.[4]
Visualizing the Process and Rationale
Diagrams created using Graphviz help to illustrate complex workflows and the underlying principles of nanoformulation efficacy.
Caption: Experimental workflow for comparing this compound nanoformulations with conventional creams.
Caption: How nanoformulation properties lead to enhanced antifungal efficacy.
Conclusion
The collective experimental data strongly indicates that this compound nanoformulations, including nanoemulsions and solid lipid nanoparticles, represent a significant advancement over conventional creams for the topical treatment of fungal infections. Nanoformulations exhibit superior performance by enhancing skin permeation and demonstrating greater antifungal activity.[2][4] The smaller particle size, lipidic nature, and high encapsulation efficiency of these advanced delivery systems contribute to overcoming the barrier function of the stratum corneum, leading to higher drug concentration at the site of infection.[12] In vivo studies further corroborate these findings, showing faster healing and restoration of skin architecture.[4][6] These promising results warrant further investigation in clinical trials to establish this compound nanoformulations as a next-generation therapy for dermatological fungal diseases.
References
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound-loaded nanoemulsions for enhancement of transdermal permeation and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-Loaded Solid Lipid Nanoparticles for Enhanced Antifungal Activity: In Vitro and In Vivo Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microemulsion Based Gel of this compound Nitrate for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
